Carbodenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQTXDVBJLRWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747822 | |
| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944241-52-5 | |
| Record name | Carbodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carbodenafil: A Technical Whitepaper on its Presumptive Mechanism of Action as a Phosphodiesterase Type 5 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Carbodenafil and its analogues are unapproved substances that have been identified as illegal adulterants in dietary supplements. There is a lack of comprehensive, peer-reviewed pharmacological and toxicological data available for these compounds. This document summarizes the presumed mechanism of action based on the established pharmacology of approved phosphodiesterase type 5 (PDE5) inhibitors and highlights the limited existing data on this compound itself. A documented fatality has been associated with the analogue desmethyl this compound, underscoring the potential for severe adverse effects[1][2].
Executive Summary
This compound is a synthetic chemical compound structurally related to sildenafil, the active ingredient in Viagra®. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The core mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature. While the precise quantitative pharmacological profile of this compound is not publicly available, its presumed action as a PDE5 inhibitor forms the basis of its illicit use for erectile dysfunction. This whitepaper will provide an in-depth overview of the PDE5 inhibitory mechanism, present comparative data from approved PDE5 inhibitors, detail relevant experimental protocols, and offer visualizations of the key signaling pathways and experimental workflows.
The Nitric Oxide/cGMP Signaling Pathway
The physiological process of smooth muscle relaxation, essential for penile erection and the regulation of blood pressure, is primarily mediated by the NO/cGMP signaling cascade.
-
Initiation: The pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, often in response to sexual stimulation or other physiological signals[3].
-
sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3].
-
PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Downstream Effects: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium results in the relaxation of the smooth muscle cells[4].
-
Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs)[3]. In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.
Mechanism of Action of this compound as a PDE5 Inhibitor
As a structural analogue of sildenafil, this compound is presumed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, it prevents the hydrolysis of cGMP. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the downstream effects of the NO/sGC pathway, resulting in enhanced smooth muscle relaxation and vasodilation[3]. It is important to note that PDE5 inhibitors do not directly cause penile erection but rather enhance the natural erectile response to sexual stimulation, which is required to trigger the initial release of NO[3].
Quantitative Data (Comparative Analysis)
Due to its status as an unapproved and illicit substance, there is no publicly available, peer-reviewed data on the specific IC50 (half-maximal inhibitory concentration) of this compound for PDE5 or its selectivity against other PDE isozymes. For comparative purposes, the following table summarizes the pharmacological data for approved PDE5 inhibitors.
| PDE5 Inhibitor | IC50 for PDE5 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Sildenafil | 3.7 | ~170x | ~10x | >8000x |
| Vardenafil | 0.7 | ~257x | ~16x | >1000x |
| Tadalafil | 1.8 | >780x | >6500x | ~210x |
| Avanafil | 5.2 | >1000x | >120x | >1000x |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions. |
Experimental Protocols
PDE5 Inhibition Assay (Fluorescence Polarization-Based Screening)
This protocol describes a high-throughput screening method for identifying PDE5 inhibitors, which could be adapted to quantify the inhibitory potential of this compound.
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE5A1 enzyme is diluted to a working concentration (e.g., 4 pg/µL) in assay buffer.
-
A fluorescently labeled cGMP substrate (e.g., FAM-cGMP) is diluted to a working concentration (e.g., 100 nM).
-
-
Compound Preparation:
-
This compound (or other test compounds) is serially diluted to create a range of concentrations for IC50 determination.
-
-
Enzymatic Reaction:
-
The PDE5 enzyme, FAM-cGMP substrate, and the test compound are incubated together in a microtiter plate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
A binding agent that selectively binds to the hydrolyzed product (FAM-GMP) is added. This binding increases the molecular weight of the product.
-
The fluorescence polarization (FP) of the solution is measured. A high FP value indicates a large amount of FAM-GMP (low inhibition), while a low FP value indicates a large amount of unhydrolyzed FAM-cGMP (high inhibition).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Determination of Phosphodiesterase Selectivity
To understand the potential for off-target effects, the selectivity of a PDE inhibitor is determined by assessing its inhibitory activity against a panel of different PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The experimental protocol is similar to the PDE5 inhibition assay described above, with the following modifications:
-
Enzyme Panel: A panel of purified recombinant PDE isozymes is used.
-
Substrate Specificity: The appropriate fluorescently labeled cyclic nucleotide substrate (cAMP or cGMP) is used for each PDE isozyme.
-
IC50 Determination: The IC50 value of the test compound is determined for each PDE isozyme.
-
Selectivity Calculation: The selectivity is expressed as the ratio of the IC50 for the target PDE (e.g., PDE5) to the IC50 for other PDE isozymes. A higher ratio indicates greater selectivity.
Toxicological Concerns and Lack of Data
The primary concern with this compound and its analogues is the complete lack of safety and toxicology data that is required for approved pharmaceutical products. The fatal case of desmethyl this compound toxicity highlights the potential for severe adverse events, which could include profound hypotension, cardiovascular collapse, and death[1][2]. Without controlled clinical trials, the full adverse effect profile, potential drug-drug interactions, and long-term health consequences of using this compound remain unknown.
Conclusion
This compound is presumed to act as a phosphodiesterase type 5 inhibitor, exerting its effects by potentiating the NO/cGMP signaling pathway. While this mechanism is well-established for approved drugs like sildenafil, the lack of specific quantitative pharmacological data and the complete absence of safety and toxicological studies on this compound make its use extremely dangerous. The presence of this compound and its analogues in unregulated supplements poses a significant public health risk. Further research is needed to fully characterize the pharmacological and toxicological profile of these unapproved substances.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Carbodenafil: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodenafil is a synthetic compound that has been identified as an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other PDE5 inhibitors, this compound is believed to exert its physiological effects by enhancing the signaling pathway mediated by cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation. Due to its structural similarity to approved drugs for erectile dysfunction, this compound and its derivatives have been found as undeclared ingredients in some dietary supplements marketed for sexual enhancement.[2] This document provides a detailed overview of the chemical structure of this compound, a proposed synthetic route based on established methods for analogous compounds, and relevant experimental protocols for its analysis.
Chemical Structure
This compound is chemically designated as 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] It possesses a core pyrazolopyrimidinone scaffold, which is a key structural feature for PDE5 inhibitory activity.[4] This central ring system is substituted with a phenyl ring that is further functionalized with an ethoxy group and an N-ethylpiperazine carbonyl moiety.
Caption: Chemical structure of this compound.
Proposed Synthesis of this compound
A modern approach to the synthesis of sildenafil and its analogues involves a continuous flow process, which can offer advantages in terms of reaction time, safety, and scalability.[8] A similar strategy could be adapted for the synthesis of this compound.
The key steps in a potential synthesis are outlined below:
-
Formation of the Pyrazole Ring: Reaction of a diketoester with hydrazine to form the pyrazole ring.
-
N-methylation and Hydrolysis: Regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.
-
Nitration and Amidation: Nitration of the pyrazole carboxylic acid, followed by conversion to the corresponding carboxamide.
-
Reduction of the Nitro Group: Reduction of the nitro group to an amino group.
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Formation of the Pyrazolopyrimidinone Core: Acylation of the amino group and subsequent cyclization to form the pyrazolopyrimidinone ring system.
-
Chlorosulfonylation: Selective chlorosulfonylation of the phenyl ring at the 5'-position.
-
Coupling with N-ethylpiperazine: Reaction of the sulfonyl chloride with N-ethylpiperazine to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data
The following table summarizes key quantitative data related to this compound and its primary metabolite, desmethyl this compound.
| Parameter | Value | Compound | Reference |
| Molecular Formula | C24H32N6O3 | This compound | [3] |
| Molecular Weight | 452.5 g/mol | This compound | [3] |
| Mean Extraction Recovery (LC-MS/MS) | 83.0% | This compound | [9] |
| Molecular Formula | C23H30N6O3 | Desmethyl this compound | |
| Molecular Weight | 438.5 g/mol | Desmethyl this compound | |
| Mean Extraction Recovery (LC-MS/MS) | 76.4% | Desmethyl this compound | [9] |
| Precursor Ion (m/z) | 439.4 | Desmethyl this compound | [10] |
| Qualifier Ion (m/z) | 311.1 | Desmethyl this compound | [10] |
| Quantifier Ion (m/z) | 339.2 | Desmethyl this compound | [10] |
| Concentration in a Fatal Case | 0.92 ± 0.13 mg/L | Desmethyl this compound | [1][10] |
Experimental Protocols
Proposed Synthesis of the Pyrazolopyrimidinone Core (Adapted from Sildenafil Synthesis)
This protocol is a representative example for the formation of the core heterocyclic structure, adapted from known procedures for sildenafil.[5]
Materials:
-
Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Thionyl chloride
-
Ammonia
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
2-Ethoxybenzoyl chloride
-
Potassium tert-butoxide
Procedure:
-
Amidation: Convert the ester group of ethyl 3-propyl-1H-pyrazole-5-carboxylate to a primary amide by reacting with a suitable aminating agent, such as ammonia in a sealed tube or an autoclave.
-
Nitration: The resulting pyrazole carboxamide is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group onto the pyrazole ring.
-
Reduction: The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Acylation and Cyclization: The aminopyrazole is acylated with 2-ethoxybenzoyl chloride. The resulting amide undergoes base-catalyzed cyclization, for example, using potassium tert-butoxide in a suitable solvent like tert-butanol, to form the pyrazolopyrimidinone ring system.
Analytical Method for the Detection of this compound and Desmethyl this compound by LC-MS/MS
The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous estimation of this compound and its metabolite in human plasma.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the microliter range.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound, desmethyl this compound, and an internal standard.
Sample Preparation:
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes and remove interferences.
Caption: Analytical workflow for this compound detection.
Mechanism of Action: PDE5 Inhibition
This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and in the pulmonary vasculature. The mechanism of action of PDE5 inhibitors is well-established.
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of smooth muscle, increased blood flow, and, in the context of erectile dysfunction, penile erection.
PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This amplification of the NO/cGMP signaling pathway enhances smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of PDE5 inhibition.
Conclusion
This compound is a sildenafil analogue with a pyrazolopyrimidinone core structure essential for its activity as a PDE5 inhibitor. While a specific synthesis protocol is not published, a reliable synthetic route can be proposed based on established chemical methodologies for similar compounds. The availability of validated analytical methods, such as LC-MS/MS, is crucial for the detection and quantification of this compound and its metabolites, particularly in the context of analyzing unapproved or adulterated products. Further research into the pharmacology and toxicology of this compound is necessary to fully understand its biological effects and potential risks to human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RU2239637C1 - Improved method for preparing 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-n-propyl-1, 6-dihydro-7h-pyrazil[4,3-d]pyrimidine-7-one - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof - Google Patents [patents.google.com]
- 5. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues [mdpi.com]
- 8. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 10. academic.oup.com [academic.oup.com]
Pharmacological Profile of Carbodenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Carbodenafil and its analogues are unapproved research chemicals. The information provided herein is for scientific and research purposes only and is not intended for human or veterinary use. The pharmacological and toxicological properties of these compounds have not been fully elucidated through formal clinical trials.
Introduction
This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 inhibitors are a class of drugs used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound and its primary metabolite, desmethyl this compound (also known as northis compound), have been identified as undeclared ingredients in some "herbal" dietary supplements marketed for sexual enhancement.[5][6] The lack of regulatory oversight and undisclosed presence of these potent pharmacological agents pose a significant public health risk.[7] This guide provides a comprehensive overview of the known pharmacological profile of this compound, drawing from available data and comparative analysis with approved PDE5 inhibitors.
Chemical Identity
This compound and its desmethyl metabolite are analogues of sildenafil. Their chemical structures are presented below.
This compound
-
IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[1]
-
Molecular Formula: C₂₄H₃₂N₆O₃[1]
-
Molecular Weight: 452.5 g/mol [1]
Desmethyl this compound (Northis compound)
-
IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[5]
-
Molecular Formula: C₂₃H₃₀N₆O₃[5]
-
Molecular Weight: 438.5 g/mol [5]
Pharmacodynamics
Mechanism of Action: PDE5 Inhibition
The mechanism of action of this compound is presumed to be identical to that of other PDE5 inhibitors.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[8] NO activates the enzyme guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that mediates smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[8]
The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes cGMP to the inactive GMP.[4] By competitively inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effects of nitric oxide.[3] It is important to note that PDE5 inhibitors do not induce erections directly; sexual stimulation is a prerequisite for their pharmacological effect.[8]
Selectivity Profile
The clinical efficacy and adverse effect profile of PDE5 inhibitors are influenced by their selectivity for PDE5 over other phosphodiesterase isoenzymes. While the specific selectivity profile of this compound has not been formally studied, it is anticipated to be similar to other sildenafil analogues. For context, the selectivity of approved PDE5 inhibitors is presented in the table below.
| PDE Isoenzyme | Sildenafil Selectivity (Fold vs. PDE5) | Vardenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) |
| PDE1 | 10 | 15 | >750 |
| PDE2 | >8000 | >1000 | >1000 |
| PDE3 | >8000 | >1000 | >1000 |
| PDE4 | >8000 | >1000 | >1000 |
| PDE6 (Retina) | 10 | 16 | >750 |
| PDE11 (Testis, Prostate) | >80 | >1000 | 7.1 |
| Data extrapolated from publicly available comparative studies on approved PDE5 inhibitors. |
Inhibition of PDE6 is associated with transient visual disturbances, while inhibition of PDE11 may be linked to myalgia.[9]
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are not available. The following information is based on data from a single fatal case of desmethyl this compound toxicity and comparative data from approved PDE5 inhibitors.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of this compound has not been characterized. For comparison, sildenafil is rapidly absorbed, with a mean absolute bioavailability of approximately 41%.[10] It is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[10] The major metabolite of sildenafil is N-desmethyl sildenafil, which has about 50% of the potency of the parent compound.[11] Sildenafil and its metabolites are primarily excreted in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).[11] It is plausible that this compound follows a similar metabolic pathway, given that its primary identified metabolite is desmethyl this compound.
Known Toxicological Data
A fatal case of acute desmethyl this compound toxicity has been reported in a 34-year-old male.[6] The concentration of desmethyl this compound in the postmortem blood was quantified, providing the only known quantitative toxicokinetic data point for this compound.
| Compound | Parameter | Value | Reference |
| Desmethyl this compound | Fatal Blood Concentration | 0.92 ± 0.13 mg/L | [12] |
For comparison, a 50 mg oral dose of sildenafil typically results in a peak plasma concentration of approximately 0.15 mg/L.[12]
Adverse Effects and Drug Interactions
The adverse effects of this compound have not been systematically studied. However, based on its mechanism of action as a PDE5 inhibitor, the following adverse effects, common to this class of drugs, can be anticipated:
-
Headache[13]
-
Flushing[13]
-
Dyspepsia[13]
-
Nasal congestion[4]
-
Abnormal vision[13]
-
Dizziness[4]
-
Back pain and myalgia[4]
A significant and potentially fatal drug interaction can occur when PDE5 inhibitors are co-administered with organic nitrates (e.g., nitroglycerin).[4] The synergistic effect on cGMP levels can lead to a profound and life-threatening drop in blood pressure.[4]
Experimental Protocols
The following protocol is based on the methodology used for the detection and quantification of desmethyl this compound in a postmortem blood sample from a fatal intoxication case.[12]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of the biological sample (e.g., blood) into a 13 x 100 mm screw-top test tube.
-
Fortify the sample with an appropriate internal standard (e.g., 10 µL of diphenhydramine-D3 at 400 µg/L).
-
Add 100 µL of saturated sodium borate buffer.
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of n-butyl chloride.
-
Cap the tube and place it on a rotary mixer for 20 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the organic layer to a new 13 x 100 mm screw-top test tube.
-
Add 50 µL of 0.1 M HCl to the organic layer.
-
Vortex for 10 seconds.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Discard the organic layer.
-
Evaporate the aqueous layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Agilent 1290 HPLC with an Agilent Zorbax C18 column (3.0 x 100 mm, 3.5 µm particles) coupled to a tandem mass spectrometer.[12]
-
Mobile Phase:
-
Solvent A: 7 mM ammonium formate
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-3.5 min: 10% to 95% B
-
3.5-6 min: Hold at 95% B
-
6-6.1 min: 95% to 10% B
-
6.1-10 min: Hold at 10% B
-
-
Mass Spectrometry: Operated in positive ion mode with appropriate precursor and product ion transitions for desmethyl this compound and the internal standard.
Conclusion
This compound is a potent, unapproved analogue of sildenafil that acts as a PDE5 inhibitor. Due to its illicit use in dietary supplements, it represents a significant risk to public health. While its pharmacological profile is presumed to be similar to that of approved PDE5 inhibitors, a lack of formal studies means that its specific pharmacokinetic, pharmacodynamic, and toxicological properties are not well-defined. The analytical methods outlined in this guide can be used for the detection and quantification of this compound and its metabolites in biological matrices, which is crucial for forensic and clinical toxicology. Further research is necessary to fully characterize the pharmacological profile and potential risks associated with this compound and its analogues.
References
- 1. This compound | C24H32N6O3 | CID 135564767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. What are PDE5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Northis compound | C23H30N6O3 | CID 135430839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sildenafil - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Adverse reactions of PDE5 inhibitors: An analysis of the World Health Organization pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbodenafil and its Primary Metabolite, Desmethyl Carbodenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbodenafil is a potent sildenafil analogue, and its primary metabolite, desmethyl this compound, has been identified as an unapproved pharmaceutical ingredient in various consumer products. Both compounds are inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides a comprehensive overview of this compound and desmethyl this compound, including their chemical properties, pharmacological effects, and analytical methodologies for their detection and quantification. Detailed experimental protocols for relevant assays and visualizations of key pathways and workflows are presented to support further research and development in this area.
Introduction
This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. Like sildenafil, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary metabolite, desmethyl this compound, is formed through N-demethylation and also exhibits PDE5 inhibitory activity.[1] These compounds have been illicitly included in dietary supplements and other products marketed for male enhancement, raising significant public health and safety concerns.[2] A fatal case of desmethyl this compound toxicity has been documented, underscoring the need for a thorough understanding of these substances.[3]
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and desmethyl this compound. It covers their mechanism of action, pharmacological properties, and the analytical methods used for their characterization.
Chemical and Physical Properties
This compound and desmethyl this compound are derivatives of sildenafil. The key structural difference is the modification of the piperazine ring. In desmethyl this compound, the N-methyl group on the piperazine ring of sildenafil is absent.[4]
Table 1: Chemical and Physical Properties
| Property | This compound | Desmethyl this compound |
| IUPAC Name | 5-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-(2-ethoxy-5-(piperazine-1-carbonyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Molecular Formula | C24H32N6O4S | C22H26N6O3 |
| Molecular Weight | 500.62 g/mol | 438.5 g/mol [4] |
| CAS Number | 944241-52-5[1] | 147676-79-7[4] |
Pharmacology
Mechanism of Action
The primary mechanism of action for this compound and desmethyl this compound is the inhibition of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation.[6] Elevated cGMP levels in smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, activate protein kinase G (PKG).[5] This activation leads to a cascade of events resulting in smooth muscle relaxation and vasodilation.[6]
Potency and Selectivity
While specific IC50 values for this compound and desmethyl this compound against a full panel of PDE isoenzymes are not publicly available, their potency is reported to be comparable to that of sildenafil.[4] Sildenafil exhibits high potency for PDE5 with an IC50 value of approximately 5.22 nM.[1] The selectivity of sildenafil for PDE5 is significantly higher than for other PDE isoenzymes, which is a crucial factor in its safety profile.[1] It is approximately 10-fold more selective for PDE5 than for PDE6, which is involved in retinal phototransduction, and over 4,000-fold more selective for PDE5 over PDE3, which is involved in cardiac contractility.[1]
Table 2: In Vitro Potency of Sildenafil Against PDE Isoenzymes
| PDE Isoenzyme | Sildenafil IC50 (nM) | Biological Relevance |
| PDE1 | > 1,000 | Ca2+/calmodulin-stimulated, various tissues |
| PDE2 | > 1,000 | cGMP-stimulated, various tissues |
| PDE3 | > 4,000 | cGMP-inhibited, cardiovascular tissue, platelets |
| PDE4 | > 1,000 | cAMP-specific, inflammatory cells, airway smooth muscle |
| PDE5 | 5.22 | cGMP-specific, corpus cavernosum, pulmonary vasculature |
| PDE6 | ~50 | cGMP-specific, retinal photoreceptors |
| PDE11 | ~100 | Dual-substrate, skeletal muscle, prostate, testis |
Note: Data for sildenafil is used as a proxy due to the lack of specific data for this compound and desmethyl this compound.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound and desmethyl this compound. In a fatal case of desmethyl this compound toxicity, the postmortem blood concentration was determined to be 0.92 ± 0.13 mg/L.[7] For comparison, a standard oral dose of 50 mg of sildenafil results in peak plasma concentrations of approximately 0.15 mg/L.[7] This suggests that the fatal concentration of desmethyl this compound is significantly higher than the therapeutic concentrations of sildenafil.
The metabolism of this compound is expected to be similar to that of sildenafil, which is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[1] The major metabolite of sildenafil is N-desmethylsildenafil, which has a PDE5 inhibitory potency of approximately 50% of the parent drug.[1]
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the in vitro potency of test compounds against PDE5 using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescein-labeled cGMP substrate
-
PDE assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, desmethyl this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 10 µL of diluted PDE5 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescein-labeled cGMP substrate to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and add the binding agent according to the manufacturer's instructions.
-
Incubate for a further 30 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantification in Biological Samples by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and desmethyl this compound in human plasma.[4]
Materials and Reagents:
-
Human plasma
-
This compound and desmethyl this compound reference standards
-
Internal standard (IS), e.g., sildenafil-d8
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 501.2 | [To be determined empirically] |
| Desmethyl this compound | 439.2 | 283.1 |
| Sildenafil-d8 (IS) | 483.3 | 283.2 |
Note: The precursor and product ions for this compound need to be determined experimentally.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound and desmethyl this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound and its primary metabolite, desmethyl this compound, are potent PDE5 inhibitors that pose a significant health risk due to their illicit presence in consumer products. This technical guide has provided a detailed overview of their chemical properties, pharmacological mechanism of action, and analytical methods for their detection and quantification. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists working to understand the pharmacology and toxicology of these unapproved drug analogues. Further research is warranted to fully characterize the in vitro and in vivo pharmacological profiles of this compound and desmethyl this compound, including their selectivity for all PDE isoenzymes, to better assess their potential for adverse effects.
References
- 1. Sildenafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
In-Vitro Characterization of Carbodenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to sildenafil. Its in-vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close analogues and the well-characterized PDE5 inhibitor, sildenafil, to provide a thorough comparative analysis.
Biochemical Activity and Potency
This compound and its analogues are potent inhibitors of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme.
Table 1: In-Vitro PDE5 Inhibitory Potency of this compound Analogues and Sildenafil
| Compound | PDE5 IC50 (nM) | Notes |
| Dimethyldithiodenafil | 0.20 | An analogue of this compound. |
| Desmethylthis compound | Comparable to Sildenafil | Specific IC50 value not reported in peer-reviewed literature.[1] |
| N-Desmethylsildenafil | ~7.0 - 8.0 | A major metabolite of sildenafil with approximately 50% of its in-vitro activity. Sildenafil's IC50 is reported to be in the range of 3.5-4.0 nM.[2] |
| Sildenafil | 3.5 - 4.0 | A well-characterized PDE5 inhibitor, used as a reference compound.[2][3] |
Selectivity Profile
The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for PDE5 over other phosphodiesterase isoforms. Cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE1 can lead to vasodilation and tachycardia.[4]
Table 2: In-Vitro Selectivity Profile of Sildenafil
| PDE Isoform | Sildenafil IC50 (nM) | Selectivity Ratio (IC50 PDE isoform / IC50 PDE5) |
| PDE1 | 280 | ~80 |
| PDE2 | >10,000 | >2857 |
| PDE3 | >10,000 | >2857 |
| PDE4 | >10,000 | >2857 |
| PDE5 | 3.5 | 1 |
| PDE6 | 35 | ~10 |
| PDE11 | >10,000 | >2857 |
Experimental Protocols
The following protocols describe standard in-vitro assays for characterizing PDE5 inhibitors like this compound.
Phosphodiesterase 5 (PDE5) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5. A common method is the Fluorescence Polarization (FP) assay.
Principle: The assay is based on the competition between a fluorescently labeled cGMP (tracer) and the test compound for the active site of the PDE5 enzyme. When the tracer is bound to the larger PDE5 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When the tracer is displaced by an inhibitor, it tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound or its analogues) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant PDE5 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
PDE5 Enzyme Inhibition Assay Workflow.
Cellular cGMP Measurement Assay
This assay determines the effect of the test compound on intracellular cGMP levels in a cellular context.
Principle: Cells that endogenously or recombinantly express PDE5 are stimulated to produce cGMP. The cells are then treated with the test compound, and the resulting changes in intracellular cGMP levels are measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a reporter gene assay.
Materials:
-
Cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells)
-
Cell culture medium and supplements
-
cGMP-stimulating agent (e.g., sodium nitroprusside, a nitric oxide donor)
-
Test compound (this compound or its analogues)
-
Cell lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with a cGMP-stimulating agent.
-
After stimulation, lyse the cells to release intracellular cGMP.
-
Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the log of the inhibitor concentration to determine the compound's effect on cellular cGMP levels.
Workflow Diagram:
Cellular cGMP Measurement Assay Workflow.
Mechanism of Action: cGMP Signaling Pathway
This compound, as a PDE5 inhibitor, exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway.
Pathway Description:
-
Nerve stimulation (e.g., during sexual arousal) triggers the release of nitric oxide (NO) from nerve endings and endothelial cells.
-
NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Increased levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets.
-
This phosphorylation cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.
-
Phosphodiesterase type 5 (PDE5) specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.
-
This compound inhibits PDE5, preventing the breakdown of cGMP and thereby prolonging the vasodilatory effects.
Signaling Pathway Diagram:
The cGMP Signaling Pathway and the Site of Action of this compound.
Conclusion
The in-vitro characterization of this compound and its analogues reveals their potent inhibitory activity against PDE5. While a specific IC50 value for this compound remains to be conclusively reported in peer-reviewed literature, the available data on its analogues suggest a potency comparable to or even exceeding that of sildenafil. A comprehensive understanding of the in-vitro pharmacology of these compounds, obtained through the standardized assays described herein, is essential for their further development and for ensuring the safety and efficacy of any potential therapeutic applications. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development focused on PDE5 inhibitors.
References
- 1. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Carbodenafil: A Technical Whitepaper on its Role as a Phosphodiesterase-5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Carbodenafil is a structural analogue of sildenafil and is not approved for human use. This document is intended for research and informational purposes only. The quantitative data presented for inhibitory activity and pharmacokinetics are based on its close analogue, sildenafil, due to the limited publicly available data for this compound itself.
Introduction
This compound is a synthetic compound chemically related to sildenafil, the active ingredient in Viagra®. Like sildenafil, this compound functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of blood flow in various tissues.[1] PDE5 inhibitors are a class of drugs primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2] This technical guide provides an in-depth overview of the core pharmacology of this compound as a PDE5 inhibitor, including its mechanism of action, available analytical methodologies, and representative data from its class of compounds.
Mechanism of Action: The cGMP Signaling Pathway
The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and leading to an erection.
PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation and inflow of blood.[5] It is important to note that PDE5 inhibitors do not directly cause erections but rather amplify the natural erectile response to sexual stimulation.
Figure 1: cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data (Representative Data from Sildenafil)
Due to the scarcity of publicly available, peer-reviewed data on the specific quantitative pharmacology of this compound, the following tables summarize representative data for its close structural and functional analogue, sildenafil. This data is provided for comparative and informational purposes.
Table 1: In Vitro PDE5 Inhibitory Activity of Sildenafil
| Parameter | Value | Reference Compound |
| IC50 for PDE5 | 3.7 nM | Sildenafil |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
Table 2: Selectivity Profile of Sildenafil for Various PDE Isozymes
| PDE Isozyme | IC50 (nM) | Selectivity (fold vs. PDE5) |
| PDE1 | 220 | ~59x |
| PDE2 | >10,000 | >2700x |
| PDE3 | >10,000 | >2700x |
| PDE4 | >10,000 | >2700x |
| PDE5 | 3.7 | 1x |
| PDE6 | 22 | ~6x |
| PDE11 | 740 | ~200x |
Data compiled from various sources.[7][8] Selectivity is crucial in minimizing off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[7]
Table 3: Pharmacokinetic Properties of Sildenafil (Oral Administration)
| Parameter | Value | Description |
| Bioavailability | ~40% | The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect. |
| Tmax (Time to peak plasma concentration) | ~1 hour | Time taken to reach the maximum concentration in plasma after administration. |
| Plasma Half-life (t1/2) | 3-5 hours | The time required for the concentration of the drug in the plasma to be reduced by half. |
| Metabolism | Primarily by hepatic CYP3A4 and CYP2C9 enzymes. | The process of chemical modification of the drug by the body.[9] |
| Excretion | Primarily as metabolites in feces (~80%) and urine (~13%). | The process of removing the drug and its metabolites from the body. |
Pharmacokinetic parameters can be influenced by factors such as age, food intake, and co-administration of other drugs.[10]
Experimental Protocols
Quantification of this compound and Desmethyl this compound in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous estimation of this compound and its active metabolite, desmethyl this compound.[11]
4.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a clean tube, add an internal standard.
-
Alkalinize the plasma sample.
-
Add 3 mL of extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).
-
Column: ACE, CN analytical column.[11]
-
Mobile Phase: A mixture of 75% acetonitrile and 25% ammonium formate.[11]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: 4.0 minutes.[11]
4.1.3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, desmethyl this compound, and the internal standard.
4.1.4. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability over a concentration range relevant for pharmacokinetic studies (e.g., 2.00 to 1000 ng/mL).[11]
Figure 2: Logical workflow for the quantification of this compound in biological samples.
In Vitro PDE5 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme.
4.2.1. Materials
-
Recombinant human PDE5 enzyme.
-
cGMP (substrate).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2).
-
Detection reagents (e.g., a kit that measures the amount of GMP produced or remaining cGMP).
-
96-well microplate.
-
Microplate reader.
4.2.2. Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE5 enzyme, and the different concentrations of this compound. Include control wells with no inhibitor and wells with no enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding cGMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the detection reagents according to the manufacturer's instructions to quantify the amount of GMP produced.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
4.2.3. Data Analysis
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Structural Elucidation of Novel Carbodenafil Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel carbodenafil analogues. As clandestine manufacturers continue to synthesize new derivatives of phosphodiesterase type 5 (PDE-5) inhibitors to circumvent regulations, robust analytical strategies are paramount for their identification and characterization. This document outlines the key experimental protocols and data presentation formats necessary for this critical work.
Introduction to this compound and its Analogues
This compound is a potent synthetic PDE-5 inhibitor, structurally related to sildenafil. Its analogues are often discovered as undeclared ingredients in dietary supplements and herbal products marketed for male enhancement.[1][2] These unauthorized analogues pose a significant health risk due to their unknown pharmacological and toxicological profiles.[1][3] The structural modifications can alter the compound's efficacy, selectivity, and metabolism, leading to unpredictable adverse effects. A fatal case of intoxication has been linked to desmethyl this compound, an unapproved sildenafil analogue, highlighting the potential dangers.[4]
The structural elucidation of these novel compounds is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often the initial step for separation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for detailed structural characterization.[3][5][6]
Analytical Workflow for Structural Elucidation
The general workflow for identifying and characterizing a novel this compound analogue involves sample preparation, chromatographic separation, and spectroscopic analysis. Each step provides crucial information that, when combined, leads to the unambiguous determination of the molecular structure.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural elucidation. The following sections provide an overview of the primary techniques employed.
Sample Preparation
A standardized sample preparation protocol is essential for consistent results. For solid dosage forms like capsules or tablets, the contents are first homogenized.
-
Extraction: A known weight of the homogenized sample (e.g., 0.10 g) is suspended in a suitable solvent mixture, typically acetonitrile and water (1:1, v/v).[7] Sonication for approximately 30 minutes is used to ensure complete extraction of the analyte.
-
Centrifugation and Filtration: The extract is then centrifuged to pellet insoluble excipients. The supernatant is filtered through a 0.2 µm polytetrafluoroethylene (PTFE) filter to remove any remaining particulate matter before injection into the analytical instruments.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the detection and preliminary characterization of unknown analogues.
-
Chromatographic Conditions: A C18 column is typically used for separation with a gradient elution profile. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode is commonly used. A full scan is performed to detect all ionizable compounds. Data-dependent MS/MS is then employed to obtain fragmentation patterns of the detected peaks.[7] For screening unknown analogues, precursor ion and neutral loss scans can be particularly informative.[8]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent ion and its fragments.
-
Instrumentation: Time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve mass accuracies of less than 5 ppm.[7]
-
Data Analysis: The accurate mass measurements are used to calculate the elemental formula of the unknown compound. This information is critical for distinguishing between isobaric compounds and confirming the proposed molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: The unknown compound is typically isolated using semi-preparative HPLC to obtain a sufficient quantity for NMR analysis. The purified sample is then dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a solution.
-
Data Interpretation: Characteristic absorption bands can confirm the presence of key functional groups such as carbonyls (-C=O), sulfonyls (-S=O), and amines (-N-H).[9]
Data Presentation
Clear and concise presentation of quantitative data is essential for comparison and interpretation.
Mass Spectrometry Data
The fragmentation patterns observed in MS/MS experiments provide valuable structural information. A table summarizing the key fragments of this compound and a known analogue is presented below.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 489.2 | 312.1, 283.1, 177.1, 100.1 | Cleavage of the piperazine ring and ethoxyphenyl group. |
| Desmethyl this compound | 475.2 | 298.1, 283.1, 163.1, 86.1 | Similar fragmentation to this compound with a mass shift corresponding to the loss of a methyl group.[4] |
| Dithio-desmethylthis compound | 523.2 | 344.1, 315.1, 179.1, 114.1 | Fragmentation pattern indicates modifications to both the piperazine and the core ring structure.[5] |
NMR Spectroscopy Data
A detailed table of ¹H and ¹³C NMR chemical shifts is the standard for presenting NMR data. The following is a hypothetical example for a novel this compound analogue.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H → ¹³C) |
| 1 | - | 155.2 | - |
| 2-CH₂ | 4.25 (t) | 68.9 | C1, C3 |
| 3-CH₃ | 1.89 (s) | 22.5 | C2, C4 |
| ... | ... | ... | ... |
Signaling Pathway
This compound and its analogues exert their therapeutic effect by inhibiting PDE-5, an enzyme involved in the nitric oxide (NO) signaling pathway in smooth muscle cells.
Conclusion
The structural elucidation of novel this compound analogues is a complex analytical challenge that requires a multi-technique approach. The integration of data from LC-MS, HRMS, NMR, and FTIR is essential for unambiguous structure determination. The methodologies and data presentation formats outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively identify and characterize these potentially harmful substances. The continued development of analytical methods is crucial for keeping pace with the emergence of new and illicit PDE-5 inhibitor analogues.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of a novel dithio-carbodenafil analogue from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]
- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
Carbodenafil: A Technical Guide to its Physical and Chemical Properties for Research Professionals
Abstract: Carbodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Structurally analogous to sildenafil, this compound is of significant interest to researchers in drug development and medicinal chemistry for its potential therapeutic applications and as a reference standard in analytical toxicology. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as Fondenafil, is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one class of molecules. Its core structure is designed to mimic cGMP, allowing it to competitively bind to and inhibit the PDE5 enzyme.
Identifiers and Molecular Characteristics
The fundamental chemical identifiers and computed molecular properties of this compound are summarized in the table below. These properties are essential for its characterization and for computational modeling studies.
| Property | Value | Reference |
| IUPAC Name | 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |
| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |
| Molecular Weight | 452.5 g/mol | [1] |
| Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | [1] |
| InChI Key | BNQTXDVBJLRWNB-UHFFFAOYSA-N | [1] |
| CAS Number | 944241-52-5 | [1] |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[3]
The mechanism of action is initiated by the release of nitric oxide (NO) in response to stimuli, such as sexual stimulation in the corpus cavernosum.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[5][6]
By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the signaling cascade.[6][7] This leads to increased blood flow to the respective tissues.
Experimental Protocols
The characterization and quantification of this compound in various matrices, particularly in dietary supplements and biological samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[8]
Quantification of this compound in Herbal Dietary Supplements by HPLC-UV
This protocol outlines a general method for the quantification of this compound in solid dosage forms, adapted from methodologies for similar PDE5 inhibitors.[4]
3.1.1. Sample Preparation
-
Homogenization: Accurately weigh and finely powder the sample (e.g., tablets or capsule contents).
-
Extraction: Transfer a known amount of the homogenized powder (e.g., 100 mg) to a volumetric flask. Add a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to dissolve the active ingredient.[9]
-
Sonication and Centrifugation: Sonicate the mixture for approximately 30 minutes to ensure complete extraction.[9] Centrifuge the resulting suspension at high speed (e.g., 6000 rpm) for 5-10 minutes to pelletize insoluble excipients.[9]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.1.2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[10]
-
Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) can be used.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection Wavelength: Detection is commonly set around 230 nm, where the pyrazolopyrimidinone chromophore exhibits strong absorbance.[11][12]
-
Quantification: A calibration curve is constructed using certified reference standards of this compound at various concentrations to quantify the amount in the sample.
Structural Elucidation by Spectroscopic Methods
For the definitive identification and structural confirmation of this compound, especially in the context of identifying unknown analogues, a combination of spectroscopic techniques is employed.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the overall molecular framework.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands for carbonyl (C=O), amine (N-H), and aromatic (C=C) groups can confirm key structural features of this compound.[13][15]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule and its fragments, which allows for the confirmation of the elemental composition and aids in structural elucidation.[13][16]
Conclusion
This compound remains a compound of high interest for its potent PDE5 inhibitory activity. This guide has provided a consolidated resource on its chemical and physical properties, a detailed explanation of its mechanism of action within the cGMP signaling pathway, and comprehensive outlines of experimental protocols for its quantification and structural characterization. The provided data and methodologies are intended to support further research and development efforts involving this compound and related compounds. As with any unapproved substance, appropriate safety and handling precautions should be observed during research activities.
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amtsibiu.ro [amtsibiu.ro]
- 11. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Isolation and characterization of N-phenyl propoxyphenyl this compound from an illegal coffee powder product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Development and Validation of an Analytical Method for Carbodenafil using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a sensitive and robust analytical method for the quantification of carbodenafil in various matrices, including human plasma and dietary supplements. This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor and an analogue of sildenafil.[1][2] The increasing prevalence of this compound as an undeclared ingredient in herbal supplements necessitates reliable analytical methods for its detection and quantification to ensure consumer safety and support pharmacokinetic studies.[1][2][3] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method has been validated for key analytical parameters including linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. As a PDE5 inhibitor, it is used to treat erectile dysfunction.[1] However, its unapproved and undisclosed presence in dietary supplements poses a significant health risk to consumers who may be unaware of its potential side effects and contraindications.[2][4] Therefore, the development of reliable and validated analytical methods is crucial for regulatory bodies and researchers to identify and quantify this compound in various samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of PDE5 inhibitors and their analogues due to its high sensitivity, selectivity, and speed.[1][2][3][5] This application note describes a complete workflow, from sample preparation to data analysis, for the determination of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Two primary methods are presented here: Liquid-Liquid Extraction (LLE) for plasma samples and a QuEChERS-based method for solid dietary supplements.
Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma [1]
-
To 200 µL of human plasma in a clean microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., sildenafil-d8).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction for Dietary Supplements [6]
-
Homogenize the solid supplement sample (e.g., tablets or capsules) into a fine powder.
-
Weigh 1 gram of the homogenized powder into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water[7][8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[7] |
| Gradient Elution | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C[7] |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 489.3 | 151.1, 283.2 | 25, 15 |
| Sildenafil-d8 (IS) | 483.3 | 283.2, 100.1 | 20, 30 |
Method Validation
The analytical method was validated according to international guidelines to ensure its reliability and suitability for its intended purpose.[9][10]
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.4 mg/kg[2][3] |
| Limit of Quantitation (LOQ) | 1.2 mg/kg[2][3] |
| Accuracy (% Recovery) | 80 - 110%[2][3] |
| Precision (% RSD) | < 15%[2][3] |
| Mean Extraction Recovery (Plasma) | This compound: 83.0%, Desmethyl this compound: 76.4%[1] |
Visualizations
Caption: Sample Preparation Workflow for this compound Analysis.
Caption: Overall Analytical Workflow for this compound Quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in human plasma and dietary supplements. The detailed protocols for sample preparation and instrumental analysis, along with the validation data, demonstrate the method's suitability for routine analysis, pharmacokinetic studies, and regulatory compliance monitoring. The high specificity and sensitivity of the method make it a valuable tool for detecting and quantifying this unapproved PDE5 inhibitor.[1]
References
- 1. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. ikev.org [ikev.org]
Application Notes and Protocols for LC-MS/MS Quantification of Carbodenafil in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil, used in the treatment of erectile dysfunction. Its increasing use necessitates a reliable and sensitive method for its quantification in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1] This document provides a detailed protocol for the quantification of this compound and its active metabolite, desmethyl this compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is characterized by high sensitivity, specificity, and rapid analysis time, making it suitable for high-throughput applications.[1]
Signaling Pathway of this compound
This compound, as a PDE5 inhibitor, exerts its pharmacological effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. The accumulation of cGMP leads to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound enhances the effect of cGMP, leading to a sustained physiological response.
Experimental Protocols
Materials and Reagents
-
This compound and Desmethyl this compound reference standards
-
Diphenhydramine-D3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for the extraction of desmethyl this compound.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Diphenhydramine-D3, 400 µg/L in methanol).
-
Vortex for 10 seconds to mix.
-
Add 500 µL of the extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (75% acetonitrile and 25% ammonium formate) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Analytical Column | ACE CN, or equivalent (e.g., Agilent Zorbax C18, 3.0 x 100 mm, 3.5 µm) |
| Mobile Phase | A: Ammonium Formate BufferB: Acetonitrile |
| Gradient | Isocratic: 75% B and 25% A[1] or a gradient for better separation if needed. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Total Run Time | 4.0 minutes[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Gas Flow | 6 L/min |
| Nebulizer Pressure | 20 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 489.3 | 165.2, 242.2 |
| Desmethyl this compound | 439.4 | 311.1, 339.2 |
| Diphenhydramine-D3 (IS) | 259.2 | 168.1 |
Note: The most intense product ion is typically used for quantification and the second for qualification.
Method Validation and Performance
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance characteristics based on available data.
Table 1: Calibration and Linearity
| Parameter | This compound | Desmethyl this compound |
| Linearity Range | 2.00 - 1000 ng/mL[1] | 2.00 - 1000 ng/mL |
| Correlation (r²) | > 0.99 | > 0.99 |
| Weighting | 1/x or 1/x² | 1/x or 1/x² |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound | LLOQ (2.0) | < 15% | < 15% | ± 15% |
| Low QC | < 15% | < 15% | ± 15% | |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% | |
| Desmethyl this compound | LLOQ (2.0) | < 15% | < 15% | ± 15% |
| Low QC | < 15% | < 15% | ± 15% | |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 83.0%[1] | To be determined |
| Desmethyl this compound | 76.4%[1] | To be determined |
| Diphenhydramine-D3 (IS) | Consistent | Consistent |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptable Change |
| Bench-top (in plasma) | ≥ 8 hours | Room Temp. | < 15% |
| Freeze-thaw (in plasma) | 3 cycles | -20°C to RT | < 15% |
| Long-term (in plasma) | ≥ 1 month | -78°C | < 15% |
| Post-preparative (in autosampler) | ≥ 24 hours | 4°C | < 15% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound and its primary metabolite in human plasma.[1] The rapid sample preparation and short chromatographic run time allow for high-throughput analysis, essential for pharmacokinetic and clinical studies. Proper method validation is crucial to ensure the reliability and accuracy of the results.
References
Application Note: HPLC-UV Screening for Carbodenafil in Supplements
Abstract
This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the screening and quantification of carbodenafil in dietary supplements. This compound is an unapproved analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor, which has been illicitly added to products marketed for male sexual enhancement. The presented protocol provides a reliable methodology for the identification and quantification of this compound, ensuring consumer safety and regulatory compliance. This method is intended for use by researchers, scientists, and professionals in the fields of drug development and quality control.
Introduction
Dietary supplements intended to enhance male sexual performance are a growing market. However, these products are often adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their analogues. This compound, a sildenafil analogue, is one such substance that has been identified in adulterated supplements. Its presence is illegal and poses a significant health risk to consumers, as the safety and efficacy of this compound have not been evaluated by regulatory agencies. Therefore, a reliable and accessible analytical method for the detection of this compound is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, cost-effective, and robust technique for the analysis of such adulterants in complex matrices like dietary supplements.[1][2]
Chemical Structure of this compound
This compound is structurally related to sildenafil, with modifications to the piperazine ring.
-
IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[3]
-
Molecular Formula: C₂₄H₃₂N₆O₃[3]
-
Molecular Weight: 452.5 g/mol [3]
Experimental Protocols
Sample Preparation
The sample preparation protocol is designed to efficiently extract this compound from various supplement matrices, including powders, capsules, and soft gels.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
n-Hexane (for soft gels)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Procedure for Powders and Capsules:
-
Accurately weigh 100 mg of the homogenized supplement powder (for capsules, open and use the contents) into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 1 minute to ensure the sample is fully wetted.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
Procedure for Soft Gel Capsules:
-
Cut open the soft gel capsule and transfer the contents into a 15 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate for 30 minutes.
-
Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower methanolic layer, avoiding the upper hexane layer which contains oily excipients.
-
Filter the methanolic extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
This method is based on established protocols for the analysis of sildenafil and its analogues.[1][2][4]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 20% B2-12 min: 20% to 80% B12-15 min: 80% B15-16 min: 80% to 20% B16-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm |
Standard Preparation:
Prepare a stock solution of this compound standard at 1 mg/mL in methanol. From this stock, create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
Data Presentation
Method Validation Summary
The HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The following table summarizes typical validation parameters for the analysis of sildenafil analogues.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Retention Time | Analyte-specific (to be determined) |
Quantitative Analysis Example
The concentration of this compound in a supplement sample is calculated using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
To obtain the amount of this compound per dosage unit (e.g., capsule):
Amount (mg/capsule) = Concentration (µg/mL) * Dilution Factor * Volume of Extract (mL) / 1000
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound in supplements.
Logical Relationship of PDE-5 Inhibitors
Caption: Relationship between sildenafil and its analogues, including this compound.
References
- 1. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qualitative-and-quantitative-analysis-of-pde-5-inhibitors-in-counterfeit-medicines-and-dietary-supplements-by-hplc-uv-using-sildenafil-as-a-sole-reference - Ask this paper | Bohrium [bohrium.com]
- 3. This compound | C24H32N6O3 | CID 135564767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
In-Vivo Experimental Protocols for Phosphodiesterase-5 (PDE5) Inhibitor Studies
Disclaimer: There is a significant lack of publicly available scientific literature on the in-vivo experimental protocols and safety of Carbodenafil. The available information primarily consists of reports of adverse events, including fatalities, associated with the unapproved Sildenafil analogue, desmethyl this compound, found as an undeclared ingredient in some dietary supplements.[1][2][3] Therefore, extreme caution is advised.
The following application notes and protocols are based on established in-vivo studies of Sildenafil, a well-characterized and approved Phosphodiesterase-5 (PDE5) inhibitor.[4][5][6][7] These protocols are intended to provide a general framework for researchers and drug development professionals investigating novel PDE5 inhibitors. Any new compound, including this compound, would require extensive in-vitro characterization and rigorous pilot in-vivo safety and toxicology studies before undertaking the detailed protocols described below.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a test compound.[5][8][9]
Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel PDE5 inhibitor after a single oral (PO) and intravenous (IV) administration in rats.
Materials:
-
Test compound (e.g., Sildenafil citrate)
-
Vehicle for oral and IV administration (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer the test compound via oral gavage or intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the parent drug and its major metabolites using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Data Presentation:
Table 1: Representative Pharmacokinetic Parameters of Sildenafil in Male Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2.5 mg/kg) |
| Cmax (ng/mL) | 450 | 1200 |
| Tmax (h) | 0.5 - 1.0 | N/A |
| AUC (0-inf) (ng*h/mL) | 1500 | 2000 |
| Bioavailability (%) | ~25 | 100 |
| Half-life (t1/2) (h) | 1.5 - 2.0 | 1.0 - 1.5 |
| Clearance (CL) (L/h/kg) | N/A | 1.0 |
| Volume of Distribution (Vd) (L/kg) | N/A | 2.0 |
Note: These are approximate values based on available literature for Sildenafil and may vary depending on the specific study conditions.
Toxicology and Safety Pharmacology Studies
Toxicology studies are crucial for identifying potential adverse effects and determining the safety margin of a new compound.[10]
Acute Toxicity Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose of the test compound.
Protocol:
-
Use both male and female rodents (rats or mice).
-
Administer escalating single doses of the test compound.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Perform gross necropsy and histopathological examination of major organs.
Repeat-Dose Toxicity Study (28-Day) in Rodents
Objective: To evaluate the toxicological effects of repeated administration of the test compound over a 28-day period.
Protocol:
-
Administer the test compound daily for 28 days at multiple dose levels (low, mid, high) and a control (vehicle).
-
Monitor clinical signs, body weight, food and water consumption.
-
Perform hematology, clinical chemistry, and urinalysis at the end of the study.
-
Conduct a thorough necropsy and histopathological examination of all major organs.
Data Presentation:
Table 2: Representative Endpoints in a 28-Day Repeat-Dose Toxicity Study
| Parameter | Observations |
| Clinical Observations | Changes in behavior, posture, activity levels. |
| Body Weight | Weekly measurements to assess growth and general health. |
| Hematology | Red and white blood cell counts, hemoglobin, hematocrit, platelet count. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes. |
| Urinalysis | pH, protein, glucose, ketones, specific gravity. |
| Organ Weights | Absolute and relative weights of major organs (liver, kidneys, heart, spleen, etc.). |
| Histopathology | Microscopic examination of tissues for cellular damage or abnormalities. |
Efficacy Studies
Efficacy studies are designed to assess the therapeutic potential of the test compound in a relevant animal model of the target disease.
In-Vivo Model of Erectile Dysfunction in Rats
Objective: To evaluate the effect of a novel PDE5 inhibitor on erectile function in a rat model.
Protocol:
-
Anesthetize male rats.
-
Expose the cavernous nerve and place a stimulating electrode.
-
Insert a needle into the corpus cavernosum connected to a pressure transducer to measure intracavernosal pressure (ICP).
-
Measure mean arterial pressure (MAP) via a carotid artery cannula.
-
Administer the test compound or vehicle.
-
Stimulate the cavernous nerve at different frequencies and record the maximal ICP and MAP.
-
Calculate the ICP/MAP ratio as a measure of erectile function.
Data Presentation:
Table 3: Representative Efficacy Data for a PDE5 Inhibitor in a Rat Model of Erectile Dysfunction
| Treatment Group | Dose (mg/kg) | Max ICP/MAP Ratio (at optimal stimulation) |
| Vehicle Control | - | 0.3 ± 0.05 |
| Test Compound | 1 | 0.5 ± 0.08 |
| Test Compound | 3 | 0.7 ± 0.10 |
| Test Compound | 10 | 0.85 ± 0.12* |
*p < 0.05 compared to vehicle control. Data are representative and presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
NO/cGMP Signaling Pathway in Smooth Muscle Relaxation
The primary mechanism of action of PDE5 inhibitors is the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[7][11]
Caption: NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
General In-Vivo Experimental Workflow for a Novel PDE5 Inhibitor
The following diagram illustrates a typical workflow for the in-vivo evaluation of a new chemical entity targeting PDE5.
Caption: A generalized workflow for the in-vivo preclinical evaluation of a novel PDE5 inhibitor.
References
- 1. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Clinical pharmacokinetics in veterinary medicine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Measuring Carbodenafil PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodenafil is a potent synthetic compound that has been identified as an analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1][2] PDE5 inhibitors are a class of drugs primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[3] The therapeutic effects of these inhibitors are mediated through the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, these compounds lead to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[4][5]
Given the prevalence of sildenafil analogues in various products, robust and reliable methods for quantifying their PDE5 inhibitory activity are crucial for both regulatory and research purposes.[2][6] Cell-based assays offer a significant advantage over traditional biochemical assays as they provide a more physiologically relevant environment to assess the potency of compounds like this compound. These assays measure the intracellular accumulation of cGMP in response to the inhibitor, providing a functional measure of PDE5 inhibition.
This document provides detailed protocols for a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on PDE5, along with the necessary background information and data presentation guidelines.
Signaling Pathway of PDE5 Inhibition
The mechanism of action of this compound, as a PDE5 inhibitor, is centered on the NO/cGMP signaling cascade. In smooth muscle cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that results in reduced intracellular calcium levels and, consequently, smooth muscle relaxation.[5] PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP.[5] this compound competitively inhibits PDE5, preventing the degradation of cGMP and thus potentiating the downstream effects of the NO signaling pathway.[6]
Data Presentation: PDE5 Inhibitor Potency
| Compound | IC50 (nM) | Assay Type | Reference |
| Sildenafil | 3.7 | Biochemical (Bovine PDE) | [4] |
| Tadalafil | 1.8 | Biochemical (Bovine PDE) | [4] |
| Vardenafil | 0.091 | Biochemical (Bovine PDE) | [4] |
| Avanafil | 5.2 | Biochemical (Canine Lung) | [4] |
| This compound | [To Be Determined] | Cell-Based | N/A |
Experimental Protocols
Cell-Based cGMP Accumulation Assay Using a Luminescent Biosensor
This protocol describes a method for determining the IC50 of this compound by measuring its effect on intracellular cGMP levels in Human Embryonic Kidney 293 (HEK293) cells. The assay utilizes a genetically encoded cGMP biosensor, such as the Promega GloSensor™-40F cGMP construct, which produces a luminescent signal in response to cGMP binding.[7]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
GloSensor™-40F cGMP Plasmid
-
White, clear-bottom 96-well assay plates
-
GloSensor™ cAMP Reagent
-
Sodium Nitroprusside (SNP) - NO donor
-
This compound
-
Luminometer
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, plate cells in a 10 cm dish to achieve 50-80% confluency on the day of transfection.
-
Transfect the cells with the GloSensor™-40F cGMP plasmid according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio is 3:1 (reagent:DNA).
-
-
Cell Seeding:
-
Approximately 24 hours post-transfection, detach the cells using a gentle enzyme-free dissociation solution.
-
Resuspend the cells in complete growth medium and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
-
Assay Procedure:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and biosensor expression.
-
On the day of the assay, remove the growth medium from the wells.
-
Prepare the GloSensor™ Reagent according to the manufacturer's instructions and add 100 µL to each well.
-
Equilibrate the plate at room temperature for at least 2 hours in the dark.
-
Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in assay buffer). The final DMSO concentration should be below 0.5%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate with the inhibitor for 15-30 minutes at room temperature.
-
Prepare a stock solution of the NO donor, Sodium Nitroprusside (SNP), in assay buffer.
-
Stimulate the cells by adding a pre-determined concentration of SNP to all wells (a final concentration of 10-100 µM is a good starting point).
-
Immediately measure the luminescence using a plate-reading luminometer. Kinetic readings can be taken every 1-2 minutes for 20-30 minutes, or an endpoint reading can be taken after 10-20 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the percentage of inhibition based on the luminescent signal relative to the positive (no inhibitor) and negative (no SNP stimulation) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
The described cell-based cGMP accumulation assay provides a robust and physiologically relevant method for determining the inhibitory potency of this compound on PDE5. This application note offers a comprehensive guide for researchers to implement this assay, from understanding the underlying signaling pathway to detailed experimental procedures and data analysis. The provided protocols and diagrams are intended to facilitate the accurate and reproducible assessment of this compound and other novel PDE5 inhibitors in a drug discovery and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. GloSensor™ Technology [promega.com]
High-Resolution Mass Spectrometry for Carbodenafil Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodenafil is a potent synthetic analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor. Like other PDE-5 inhibitors, this compound is utilized to treat erectile dysfunction. However, its unapproved status and frequent undeclared inclusion in herbal supplements and other illicit products pose significant health risks to consumers. Accurate and sensitive detection methods are therefore crucial for regulatory control and forensic analysis. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the unambiguous identification and quantification of this compound and its metabolites in complex matrices. This document provides detailed application notes and experimental protocols for the detection of this compound using LC-HRMS.
Principle of Detection
The analytical approach is based on the separation of this compound from the sample matrix using liquid chromatography, followed by detection and identification using high-resolution mass spectrometry. HRMS offers high mass accuracy and resolution, enabling the differentiation of this compound from isobaric interferences and providing confident structural elucidation through fragmentation analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix.
a) Herbal Dietary Supplements (Tablets, Capsules, Powders)
This protocol is adapted from methods for screening PDE-5 inhibitors in dietary supplements.[1]
-
Homogenization: Weigh 0.1 g of the homogenized sample (crushed tablets or capsule contents) into a 15 mL centrifuge tube.
-
Extraction: Add 4.0 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 6000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an LC vial for analysis.
b) Biological Matrices (Human Plasma)
This protocol is based on liquid-liquid extraction (LLE) methods for analyzing PDE-5 inhibitors in plasma.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., sildenafil-d8).
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-HRMS system.
Liquid Chromatography Parameters
Chromatographic conditions should be optimized to achieve good separation of this compound from matrix components and potential isomers.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry Parameters
HRMS parameters should be tuned for optimal sensitivity and accuracy.
| Parameter | Recommended Conditions |
| Instrument | Orbitrap-based or Q-TOF HRMS system |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Full Scan Resolution | 70,000 FWHM |
| Full Scan Range | m/z 100-1000 |
| MS/MS Fragmentation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped normalized collision energy (e.g., 20, 30, 40 eV) |
| MS/MS Resolution | 17,500 FWHM |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound and related PDE-5 inhibitors using LC-HRMS.
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |
| This compound | Dietary Supplement | 1 - 200 | 1 | 85-110 | < 15 | [1] |
| Desmethyl this compound | Human Plasma | 2 - 1000 | 2 | 76.4 | < 10 | |
| Sildenafil | Dietary Supplement | 0.5 - 200 | 0.5 | 78.5-114 | < 9.15 | |
| Tadalafil | Dietary Supplement | 0.5 - 200 | 0.5 | 78.5-114 | < 9.15 |
Visualizations
Signaling Pathway of PDE-5 Inhibitors
This compound, as a PDE-5 inhibitor, enhances the signaling pathway of nitric oxide (NO) by preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and vasodilation.
Caption: Mechanism of action of this compound as a PDE-5 inhibitor.
Experimental Workflow for this compound Detection
The overall workflow from sample receipt to data analysis is depicted below.
Caption: General experimental workflow for LC-HRMS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Based on the fragmentation patterns of sildenafil and its analogues, a proposed fragmentation pathway for this compound is presented. The primary fragmentation is expected to occur at the piperazine ring and the bond connecting it to the sulfonyl group.
References
Application Notes and Protocols for Carbodenafil Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil.[1] It has been identified as an unapproved substance in various dietary supplements.[2] As with other PDE5 inhibitors, this compound's mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][4][5] The accurate detection and quantification of this compound are crucial for regulatory enforcement, quality control, and research purposes. A well-characterized reference standard is essential for the development and validation of analytical methods.
These application notes provide a comprehensive guide to the preparation and use of a this compound reference standard for analytical applications.
This compound Reference Standard: Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | [2] |
| Molecular Formula | C24H32N6O3 | [2] |
| Molecular Weight | 452.5 g/mol | [2] |
| CAS Number | 944241-52-5 | [2] |
Preparation of this compound Reference Standard
The synthesis of a this compound reference standard involves a multi-step process to build the pyrazolo[4,3-d]pyrimidin-7-one core and subsequently attach the substituted phenyl ring. The following is a generalized protocol based on the synthesis of similar pyrazolopyrimidine derivatives.
Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core
The synthesis of the core structure can be achieved through the condensation of a substituted pyrazole with a suitable cyclizing agent. A general synthetic scheme is outlined below. Further details on specific reaction conditions can be found in the cited literature for analogous compounds.[3][6]
Experimental Protocol: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives (General)
-
Step 1: Pyrazole Formation: React a suitable diketoester with hydrazine to form the initial pyrazole ring.
-
Step 2: N-methylation and Hydrolysis: Perform regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid intermediate.
-
Step 3: Nitration: Introduce a nitro group to the pyrazole ring using a mixture of nitric acid and sulfuric acid.
-
Step 4: Carboxamide Formation and Reduction: Convert the carboxylic acid to a carboxamide and subsequently reduce the nitro group to an amino group.
-
Step 5: Cyclization: Acylate the amino group under basic conditions to form the pyrazolopyrimidinone ring system.
Coupling and Final Synthesis
The synthesized pyrazolopyrimidinone core is then coupled with the substituted phenyl moiety.
Experimental Protocol: Final Synthesis of this compound (Generalized)
-
Step 1: Chlorosulfonylation: Chlorosulfonylate the pyrazolopyrimidinone core at the 5'-position of the phenyl ring.
-
Step 2: Amine Coupling: Couple the chlorosulfonylated intermediate with N-ethylpiperazine to yield this compound.
Purification of this compound for Use as a Reference Standard
To be suitable as a reference standard, the synthesized this compound must be of high purity (typically ≥99.5%).[2] This is achieved through one or more purification techniques.
Experimental Protocol: Purification of this compound
-
Recrystallization: Dissolve the crude this compound in a suitable hot solvent and allow it to cool slowly to form crystals, leaving impurities in the mother liquor. Multiple recrystallizations may be necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, employ preparative HPLC to isolate the this compound peak from impurities.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvents.
Characterization and Purity Assessment
The identity and purity of the prepared this compound reference standard must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern for identity confirmation.[1] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Purity assessment by determining the area percentage of the main peak. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic impurities. |
| Karl Fischer Titration | Determination of water content. |
| Thermogravimetric Analysis (TGA) | Assessment of residual solvents and thermal stability. |
Use of this compound Reference Standard in Analytical Methods
A well-characterized this compound reference standard is essential for the accurate quantification of this compound in various matrices, such as seized supplements or biological samples.
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for generating reliable calibration curves.
Experimental Protocol: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the quantification of PDE5 inhibitors.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set at the UV absorbance maximum of this compound (e.g., around 290 nm).
-
Injection Volume: 5-20 µL.
-
Calibration: Inject the prepared working standard solutions to construct a calibration curve of peak area versus concentration.
-
Sample Analysis: Prepare the sample extract and inject it into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Table of Quantitative Data for HPLC Methods for PDE5 Inhibitors
| Parameter | Sildenafil | Vardenafil | Tadalafil | Reference |
| Linearity Range (µg/mL) | 0.1 - 10 | - | 0.05 - 10 | [7] |
| Limit of Detection (LOD) (µg/mL) | 0.02 | - | - | [7] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.05 | - | - | [7] |
| Recovery (%) | 93.0 - 103.3 | 93.0 - 103.3 | 93.0 - 103.3 | |
| Intra-day Precision (%RSD) | 0.4 - 0.8 | 0.4 - 0.8 | 0.4 - 0.8 | |
| Inter-day Precision (%RSD) | 1.0 - 1.7 | 1.0 - 1.7 | 1.0 - 1.7 |
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns for higher throughput.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.
-
Calibration and Quantification: Similar to the HPLC-UV method, using a calibration curve generated from the reference standard.
Table of Quantitative Data for an LC-MS/MS Method for this compound and its Metabolite
| Analyte | Linearity Range (ng/mL) | Mean Recovery (%) | Reference |
| This compound | 2.00 - 1000 | 83.0 | [3] |
| Des-methyl this compound | 2.00 - 1000 | 76.4 | [3] |
Visualizations
Signaling Pathway
Caption: PDE5 Inhibitor Signaling Pathway
Experimental Workflow
Caption: Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof - Google Patents [patents.google.com]
- 6. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders - University of Sussex - Figshare [sussex.figshare.com]
Application of Carbodenafil and its Analogs in Urological Research: A Focus on PDE5 Inhibition
A Note on Carbodenafil: Direct research on "this compound" within the peer-reviewed scientific literature is limited. It is most prominently identified as a sildenafil analog, with related compounds like "desmethyl this compound" being detected as unapproved substances in some herbal dietary supplements. One case report has documented a fatality associated with desmethyl this compound toxicity.[1][2] Due to the sparse specific data on this compound, this document will focus on the well-established applications of its parent class, phosphodiesterase type 5 (PDE5) inhibitors, in urological research, using sildenafil as the primary exemplar. The principles, pathways, and protocols described herein are broadly applicable to the study of sildenafil and its analogs.
Introduction to PDE5 Inhibitors in Urology
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have revolutionized the treatment of urological conditions, most notably erectile dysfunction (ED).[3][4][5] Their application has also extended to the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[6][7] These agents, which include sildenafil, tadalafil, and vardenafil, exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][7][8]
Mechanism of Action: The NO/cGMP Pathway
The erectile response and smooth muscle relaxation in the lower urinary tract are largely mediated by the NO/cGMP signaling cascade.[6][9] Upon sexual stimulation or other relevant stimuli, nitric oxide is released from nerve endings and endothelial cells. NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10] The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.[10] This relaxation of the smooth muscle in the corpus cavernosum of the penis allows for increased blood flow, leading to an erection.[4][7] In the bladder and prostate, this same mechanism can improve LUTS by reducing smooth muscle tone.[6]
PDE5 is the primary enzyme responsible for the degradation of cGMP to its inactive form, 5'-GMP.[4][8] By inhibiting PDE5, drugs like sildenafil and its analogs prevent the breakdown of cGMP, thereby enhancing and prolonging the smooth muscle relaxation effect of the NO/cGMP pathway.[8][11]
References
- 1. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 4. Current use of phosphodiesterase inhibitors in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 6. exchangecme.com [exchangecme.com]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erectile Dysfunction: Pharmacological Pathways with Understudied Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putative role of carbon monoxide signaling pathway in penile erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
Troubleshooting & Optimization
Technical Support Center: Carbodenafil Detection in Herbal Matrices
Welcome to the technical support center for the detection of Carbodenafil and other synthetic phosphodiesterase type 5 (PDE-5) inhibitors in complex herbal matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in herbal supplements?
This compound is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor, structurally similar to sildenafil (the active ingredient in Viagra®).[1] It is an unapproved drug that is illegally added to herbal supplements marketed for male sexual enhancement to mimic the effects of approved PDE-5 inhibitors.[2][3] The presence of undeclared this compound poses a significant health risk to consumers who may be unaware of its potent pharmacological effects and potential contraindications.
Q2: What are the primary challenges in detecting this compound in herbal matrices?
The main challenges stem from the complexity of the herbal matrix itself. These include:
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Matrix Effects: Co-eluting endogenous compounds from the herbal product can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6][7] This can result in inaccurate quantification or false negatives.
-
Low Concentrations: Adulterants may be present at trace levels, requiring highly sensitive analytical methods for detection.[2]
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Structural Similarity to Other Analogs: The presence of multiple, structurally similar sildenafil analogs can complicate identification and quantification.[1]
-
Sample Preparation: Inefficient extraction of this compound from the complex matrix can lead to low recovery rates and inaccurate results.[2]
Q3: Which analytical techniques are most suitable for this compound detection?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the detection and quantification of this compound in herbal supplements.[3][8][9][10][11] This technique offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from the complex matrix. HPLC with UV detection can also be used, but it may be less specific and sensitive compared to LC-MS/MS.[3][9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.[2]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.[4]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects during quantification.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can also help to correct for matrix effects.
Troubleshooting Guides
Poor Peak Shape or Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column; Column contamination. | Use a column with end-capping; Flush the column with a strong solvent. |
| Peak Fronting | Column overload; Sample solvent incompatible with mobile phase. | Dilute the sample; Dissolve the sample in the mobile phase. |
| Split Peaks | Clogged column frit; Column bed disturbance. | Replace the column frit; Replace the column. |
| Broad Peaks | Low flow rate; Large injection volume. | Increase the flow rate; Reduce the injection volume. |
Inaccurate Quantification
| Symptom | Possible Cause | Suggested Solution |
| Low Recovery | Inefficient sample extraction; Analyte degradation. | Optimize the extraction solvent and procedure; Ensure proper sample storage and handling. |
| High Variability in Results | Inconsistent sample preparation; Matrix effects. | Standardize the sample preparation workflow; Implement strategies to minimize matrix effects (see FAQ Q4). |
| Non-linear Calibration Curve | Detector saturation; Inappropriate calibration range. | Dilute the standards; Adjust the concentration range of the calibration standards. |
Mass Spectrometry Issues
| Symptom | Possible Cause | Suggested Solution |
| Low Signal Intensity | Ion suppression from matrix; Poor ionization efficiency. | Improve sample cleanup; Optimize MS source parameters (e.g., spray voltage, gas flow).[4] |
| No Signal Detected | Instrument malfunction; Incorrect MS method parameters. | Check instrument performance with a known standard; Verify precursor and product ion masses for this compound. |
| Inconsistent Fragmentation | Fluctuations in collision energy; Presence of co-eluting interferences. | Optimize collision energy; Improve chromatographic separation. |
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of PDE-5 inhibitors in herbal matrices using LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Sildenafil | HPLC-UV | - | 6.5 | [12] |
| Vardenafil | LC-MS/MS | 5 - 50 | - | [13] |
| Tadalafil | LC-MS/MS | 5 - 50 | - | [13] |
| N-desmethyl sildenafil | LC-MS/MS | 5 - 50 | - | [13] |
| Various PDE-5i | LC-MS/MS | 0.002 - 0.02 µg/mL | 0.006 - 0.08 µg/mL | [14] |
| Sildenafil Citrate | TLC | 8.54 µg/mL | - | [15][16] |
Table 2: Recovery Rates
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| Sildenafil | Herbal Dietary Supplement | Methanol Extraction | 87.57 - 111.65 | [12] |
| Vardenafil | Complex ED Supplement | Solid-Phase Extraction | 95 - 105 | [2] |
| Tadalafil | Complex ED Supplement | Solid-Phase Extraction | 98 - 102 | [2] |
| Various PDE-5i | Herbal Products | Methanol:Water:Formic Acid | 52 - 128 | [14] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of this compound from solid herbal matrices.
Materials:
-
Herbal supplement sample (powdered)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 100 mg of the homogenized herbal supplement powder into a centrifuge tube.
-
Add 10 mL of methanol:water (80:20, v/v) with 0.1% formic acid as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Method for this compound Detection
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): [M+H]+ for this compound (exact mass to be determined based on reference standard)
-
Product Ions (m/z): At least two characteristic product ions should be monitored for confirmation. Fragmentation patterns for sildenafil analogs often involve cleavage of the piperazine ring.[17]
-
Collision Energy: Optimize for the specific instrument and precursor ion.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. turkjps.org [turkjps.org]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of HPLC-MS/MS method for determination of antimalarial adulterants in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. icistech.org [icistech.org]
- 16. icistech.org [icistech.org]
- 17. researchgate.net [researchgate.net]
Stability testing of Carbodenafil under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Carbodenafil. Given that specific public stability data for this compound is limited, this guide focuses on the general principles and methodologies for stability testing of phosphodiesterase type 5 (PDE5) inhibitors, using this compound as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider for the stability testing of this compound?
A1: The critical parameters for stability testing of this compound, in line with ICH guidelines, include temperature, humidity, light, pH, and oxidizing conditions.[1][2] It is essential to evaluate the drug substance's intrinsic stability and its compatibility with excipients in a formulation.
Q2: What are forced degradation studies, and why are they important for this compound?
A2: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[1][2][3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] For this compound, this would help in predicting its long-term stability and ensuring the analytical method can separate the intact drug from any degradants that might form.
Q3: What type of analytical method is most suitable for this compound stability testing?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5][6] This method should be capable of separating this compound from its degradation products and any excipients present in the formulation.[7] The use of a photodiode array (PDA) detector can help in assessing peak purity, while coupling HPLC with a mass spectrometer (MS) is invaluable for the identification of unknown degradants.[4][6]
Q4: How much degradation is considered appropriate in forced degradation studies?
A4: While there are no absolute guidelines, a degradation of 5-20% of the active pharmaceutical ingredient is generally considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary or tertiary degradation products that may not be relevant to real-time storage conditions.[4]
Q5: How should photostability testing be conducted for this compound?
A5: Photostability testing should be performed according to ICH guideline Q1B. This involves exposing the drug substance and product to a specified intensity of UV and visible light. A control sample should be protected from light to provide a basis for comparison.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate column chemistry or mobile phase composition. 2. Column degradation. 3. Co-elution of degradants with the main peak. | 1. Optimize the mobile phase (pH, organic solvent ratio, buffer concentration). 2. Try a different column with a different stationary phase (e.g., C8 instead of C18). 3. Perform a column wash or replace the column if it's old or has been subjected to harsh conditions. 4. Adjust the gradient slope in a gradient elution method to improve separation. |
| Appearance of new, unexpected peaks during the stability study. | 1. Formation of degradation products. 2. Interaction with excipients. 3. Contamination of the sample or mobile phase. | 1. Use a hyphenated technique like LC-MS to identify the mass of the new peak and propose a structure. 2. Conduct forced degradation studies on the placebo (formulation without the active ingredient) to see if the peaks originate from excipient degradation. 3. Ensure proper sample handling and storage, and use fresh, high-purity mobile phase solvents. |
| Mass imbalance in the stability data (total of assay and degradants is not close to 100%). | 1. Formation of non-UV active or volatile degradants. 2. Incomplete elution of degradants from the HPLC column. 3. Inaccurate quantitation of degradation products due to different response factors. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds. 2. Modify the HPLC method (e.g., extend the run time, increase the organic solvent percentage at the end of the gradient) to ensure all components are eluted. 3. Determine the relative response factors (RRFs) for the major degradation products for more accurate quantitation. |
| Inconsistent degradation rates under the same stress conditions. | 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). 2. Non-homogeneous samples. 3. Issues with the analytical instrument. | 1. Ensure precise control and monitoring of stress conditions. Use calibrated equipment. 2. Ensure proper mixing and uniformity of the samples before stressing. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
Data Presentation: Stability of this compound Under Forced Degradation
As specific quantitative data for this compound is not publicly available, the following table is a template illustrating how such data should be presented.
| Stress Condition | Duration | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.2 | 8.1 (RT 5.2 min) | 4.5 (RT 6.8 min) | 12.6 | 97.8 |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 89.7 | 5.3 (RT 4.9 min) | 2.1 (RT 7.1 min) | 7.4 | 97.1 |
| Oxidative (3% H₂O₂) | 12 hours | 92.1 | 3.5 (RT 8.3 min) | 1.8 (RT 9.5 min) | 5.3 | 97.4 |
| Thermal (80°C) | 48 hours | 95.8 | 1.5 (RT 6.8 min) | 0.9 (RT 10.2 min) | 2.4 | 98.2 |
| Photolytic (ICH Q1B) | 7 days | 97.2 | 1.1 (RT 8.3 min) | Not Detected | 1.1 | 98.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60°C) and monitor for degradation over time by HPLC.
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample, and HCl for the basic sample), and dilute to the target concentration for analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound (1 mg/mL).
-
Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30%) to the drug solution.
-
Store the solution at room temperature or a slightly elevated temperature and monitor for degradation by HPLC.
3. Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven (e.g., 80°C).
-
For degradation in solution, prepare a solution of this compound and place it in the oven.
-
Analyze samples at various time points.
4. Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples.
Protocol 2: Stability-Indicating HPLC Method
This is a generic method that would require optimization for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound via PDE5 inhibition.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Logical Relationship for Troubleshooting Mass Imbalance
Caption: Troubleshooting logic for mass imbalance issues.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. sepscience.com [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
Technical Support Center: Addressing Poor Solubility of Carbodenafil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Carbodenafil in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil. Its mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, this compound leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. However, like many small molecule inhibitors, this compound exhibits poor aqueous solubility, which can significantly impact its bioavailability and lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo assays.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media. What is happening?
This is a common issue with compounds that are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but poorly soluble in water. When the DMSO stock is introduced into an aqueous buffer or cell culture medium, the concentration of the organic solvent is drastically reduced. This shift in the solvent environment causes the compound to crash out of the solution, leading to precipitation.
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[2] However, the tolerance to DMSO can be cell line-dependent. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be a method to aid in the dissolution of some compounds. However, the thermal stability of this compound should be considered. Prolonged or excessive heating can lead to degradation of the compound. If you choose to use heat, it should be done cautiously and for a short period. It is advisable to first test the stability of this compound at the intended temperature.
Troubleshooting Guide
Issue: Difficulty in preparing a stock solution of this compound.
Possible Cause & Solution:
-
Inappropriate Solvent: this compound is a lipophilic molecule and is expected to have very low solubility in water.
-
Recommendation: The initial stock solution should be prepared in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[3] Other organic solvents such as ethanol or dimethylformamide (DMF) can also be tested.
-
-
Insufficient Sonication: The compound may not be fully dispersed in the solvent.
-
Recommendation: Use of a sonicator can help to break down particles and enhance dissolution.[4] Subjecting the solution to short bursts of sonication can significantly improve solubility.
-
Issue: Precipitation of this compound upon dilution into aqueous media.
Possible Cause & Solution:
-
Rapid Change in Solvent Polarity: A large and rapid dilution from a high concentration organic stock into an aqueous medium is a primary cause of precipitation.
-
Recommendation: Perform a stepwise dilution. Instead of a single large dilution, add the stock solution to the aqueous medium in smaller increments while vortexing or stirring. This gradual change in solvent polarity can help to keep the compound in solution.
-
-
Exceeding Aqueous Solubility Limit: The final concentration in the aqueous medium may be higher than the compound's solubility limit.
-
Recommendation: Lower the final concentration of this compound in the assay. If a higher concentration is required, consider the use of co-solvents or other solubilizing agents.
-
-
Use of Co-solvents: The addition of a small amount of a biocompatible co-solvent to the final aqueous solution can improve solubility.
-
Recommendation: Co-solvents such as PEG 400, propylene glycol, or Tween® 80 can be used in small, non-toxic concentrations to enhance the solubility of hydrophobic compounds.[2] It is crucial to test the toxicity of the co-solvent on the experimental system.
-
Data Presentation: Solubility of Structurally Similar PDE5 Inhibitors
| Solvent | Vardenafil (hydrochloride hydrate) | Tadalafil |
| Ethanol | ~0.5 mg/mL | - |
| DMSO | ~2 mg/mL | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | ~25 mg/mL[3] |
| PBS (pH 7.2) | ~10 mg/mL | Sparingly soluble[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes. Avoid overheating the sample.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the DMSO stock solution required to achieve the final desired concentration in the aqueous medium. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.5%).
-
Stepwise Dilution:
-
Add a small volume of the pre-warmed medium to a sterile tube.
-
While vortexing the medium, slowly add the calculated volume of the this compound DMSO stock solution.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Bring the solution to the final volume with the remaining pre-warmed medium.
-
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the troubleshooting guide.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action via the PDE5 signaling pathway.
References
Minimizing degradation of Carbodenafil during sample preparation
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Carbodenafil during sample preparation for analytical procedures.
Troubleshooting Guide
This guide addresses specific issues that may lead to this compound degradation during experimental workflows.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation due to pH extremes: this compound, similar to other PDE5 inhibitors, can degrade in highly acidic or alkaline conditions.[1][2] | - Maintain sample pH between 4 and 7. - If acidic or basic conditions are necessary for extraction, neutralize the sample immediately following the procedure.[3] - Use appropriate buffer systems, such as phosphate or acetate buffers, to stabilize the pH.[4] |
| Oxidative Degradation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.[1][5][2][6] | - Degas all solvents and solutions prior to use. - Work under an inert atmosphere (e.g., nitrogen or argon) when handling samples, especially for extended periods. - Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), if compatible with the analytical method. | |
| Adsorption to Labware: this compound may adsorb to the surface of certain plastics, leading to lower measured concentrations. | - Use polypropylene or glass tubes and vials. - Silanize glassware to reduce active sites for adsorption. - Pre-rinse pipette tips and containers with the sample solvent. | |
| Appearance of Unexpected Peaks in Chromatogram | Formation of Degradation Products: The presence of extra peaks can indicate that this compound has degraded into other compounds. | - Review the sample preparation workflow for potential exposure to harsh conditions (pH, oxidizers, high temperature). - Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. - Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures.[1][7] |
| Solvent Effects: The choice of solvent can sometimes lead to on-column degradation or the formation of solvent adducts. | - Ensure the sample solvent is compatible with the mobile phase. - Minimize the time the sample spends in the final preparation solvent before injection. - Evaluate different solvents for sample preparation, such as acetonitrile, methanol, or a mixture with water.[8][9] | |
| Inconsistent Results Between Replicates | Incomplete Dissolution: Poor solubility can lead to non-homogenous samples and variable results. | - Ensure complete dissolution of the sample by vortexing and sonication.[4] - Choose a solvent in which this compound is freely soluble. - If using a solid dosage form, ensure it is finely powdered and thoroughly mixed before taking a sample.[10] |
| Time-Dependent Degradation: If samples are prepared in batches and analyzed over a period, degradation may occur in the later samples. | - Prepare samples immediately before analysis whenever possible. - If samples must be stored, keep them at low temperatures (2-8 °C) and protected from light. - Perform a stability study of this compound in the sample matrix and solvent to determine the maximum allowable time between preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of the structurally similar compound sildenafil, this compound is most susceptible to degradation under oxidative, acidic, and alkaline conditions .[1][5][2][6] Exposure to strong acids, bases, or oxidizing agents can lead to hydrolysis and oxidation of the molecule.
Q2: What is the optimal pH range for storing this compound solutions?
A2: To minimize hydrolytic degradation, it is recommended to maintain this compound solutions within a pH range of 4 to 7.
Q3: How should I prepare my samples to avoid oxidation?
A3: To prevent oxidative degradation, it is advisable to use deoxygenated solvents for sample preparation and to work under an inert atmosphere, such as nitrogen or argon. Limiting the sample's exposure to air is crucial.
Q4: Can I use any type of plastic tube for my samples?
A4: It is recommended to use polypropylene or glass labware to minimize the risk of this compound adsorbing to the container walls. If using plastic, a preliminary test should be conducted to ensure no significant loss of analyte occurs.
Q5: What solvents are recommended for dissolving this compound?
A5: Acetonitrile and methanol are commonly used solvents for sildenafil analogs and are suitable for this compound.[8][9] The choice of solvent may depend on the specific analytical method and the sample matrix. A mixture of organic solvent and a suitable aqueous buffer is often employed.[4]
Q6: How does temperature affect this compound stability during sample preparation?
A6: While this compound is relatively stable at ambient temperatures in the solid state, prolonged exposure to elevated temperatures in solution can accelerate degradation, especially in the presence of other stress factors like extreme pH.[5][2] It is good practice to keep samples cool and perform preparations at room temperature unless otherwise specified by the protocol.
Q7: Is this compound sensitive to light?
A7: Studies on sildenafil suggest that it is not significantly degraded by light in the solid state.[5][2] However, as a general precaution, it is recommended to protect this compound solutions from direct light by using amber vials or by working in a dimly lit environment.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sildenafil (as a proxy for this compound)
| Stress Condition | Reagent/Environment | Temperature | Duration | Observed Degradation | Reference(s) |
| Acidic Hydrolysis | 1 M HCl | 50°C | 24 hours | Partial Degradation | [1] |
| 5 N HCl | 80°C | 5 hours | Moderate Degradation | [5][6] | |
| Alkaline Hydrolysis | 0.01 M NaOH | Room Temp | 6 hours | Partial Degradation | [1] |
| 5 N NaOH | 80°C | 5 hours | Considerable Degradation | [5] | |
| Oxidation | 3% H₂O₂ | Room Temp | 10 hours | Significant Degradation | [1] |
| 5% H₂O₂ | 80°C | 3 hours | Complete Degradation | [5][2] | |
| Thermal | Solid State | 105°C | 24 hours | No Degradation | [5] |
| Photolytic | Solid State | UV light (254 nm) | 24 hours | No Degradation | [5] |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis by HPLC
This protocol provides a general procedure for the preparation of this compound samples for quantification by High-Performance Liquid Chromatography (HPLC).
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the solvent.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets or capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a volumetric flask.
-
Add approximately 70% of the flask volume with the dissolution solvent.
-
Vortex for 2 minutes and sonicate for 15 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and dilute to volume.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 2 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Cool and neutralize with 2 M NaOH.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 6 hours). Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a specified time (e.g., 10 hours).
-
Thermal Degradation: Expose the solid this compound powder to a high temperature (e.g., 105°C) for 24 hours. Dissolve the stressed powder in the analysis solvent.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (e.g., 254 nm) for 24 hours. Dissolve the stressed powder in the analysis solvent.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. repositorio.ufmg.br [repositorio.ufmg.br]
- 2. thaiscience.info [thaiscience.info]
- 3. chromforum.org [chromforum.org]
- 4. sciensano.be [sciensano.be]
- 5. asianpubs.org [asianpubs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 9. icistech.org [icistech.org]
- 10. jfda-online.com [jfda-online.com]
Cross-reactivity issues in immunoassays for PDE5 inhibitors
Welcome to the Technical Support Center for immunoassays targeting Phosphodiesterase 5 (PDE5) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of immunoassays for the detection of sildenafil, tadalafil, and vardenafil.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected results in my PDE5 inhibitor immunoassay?
A1: Unexpected results in immunoassays for PDE5 inhibitors can stem from several factors. The most common issue is cross-reactivity, where the antibody detects molecules structurally similar to the target analyte, such as metabolites or other PDE5 inhibitors. Other potential causes include matrix effects from the sample, procedural errors during the assay, or issues with reagent quality and storage.
Q2: How can I determine if my immunoassay is cross-reacting with other substances?
A2: To assess cross-reactivity, you should test the response of your assay to a panel of structurally related compounds, including known metabolites of the target drug and other commercially available PDE5 inhibitors. By running these compounds at various concentrations, you can determine their half-maximal inhibitory concentration (IC50) and calculate the percent cross-reactivity relative to the target analyte.
Q3: What is the significance of the IC50 value in a competitive immunoassay?
A3: The IC50, or half-maximal inhibitory concentration, represents the concentration of a drug or substance that is required to inhibit a biological process by 50%. In a competitive immunoassay, it is the concentration of the analyte that causes a 50% reduction in the signal. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte.
Q4: How is percent cross-reactivity calculated from IC50 values?
A4: Percent cross-reactivity (%CR) is a measure of how strongly an antibody binds to a non-target analyte compared to the target analyte. It can be calculated using the following formula[1]:
%CR = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Concentrations or False Positives
Possible Cause:
-
Cross-reactivity: The antibody may be binding to metabolites of the target drug or other PDE5 inhibitors present in the sample. For example, some sildenafil antibodies have been shown to cross-react with vardenafil.
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, urine, or complex mixtures from functional foods) can interfere with the antibody-antigen binding, leading to artificially high signals.
Troubleshooting Steps:
-
Review Cross-Reactivity Data: Consult the cross-reactivity tables provided below for your specific immunoassay to identify potential interfering compounds.
-
Sample Dilution: Dilute your samples with the assay buffer to minimize matrix effects. A serial dilution can help determine the optimal dilution factor.
-
Spike and Recovery Experiment: Spike a known concentration of the target analyte into a blank matrix similar to your sample. If the recovery is significantly different from 100%, it indicates a matrix effect.
-
Confirmation with a Secondary Method: Confirm positive results using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Troubleshooting workflow for high signals or false positives.
Issue 2: Lower-Than-Expected Concentrations or False Negatives
Possible Cause:
-
Poor Antibody-Antigen Binding: Suboptimal assay conditions, such as incorrect pH or ionic strength of the buffers, can hinder the binding of the antibody to the target analyte.
-
Degraded Reagents: Improper storage or handling of antibodies, enzyme conjugates, or substrates can lead to a loss of activity.
-
Procedural Errors: Inaccurate pipetting, insufficient incubation times, or inadequate washing steps can all contribute to a weak signal.
Troubleshooting Steps:
-
Verify Assay Protocol: Double-check all steps of the experimental protocol, including incubation times, temperatures, and reagent concentrations.
-
Check Reagent Integrity: Ensure that all reagents are within their expiration dates and have been stored under the recommended conditions. Prepare fresh dilutions of critical reagents.
-
Optimize Assay Conditions: If you are developing your own assay, optimize parameters such as antibody and antigen concentrations, buffer composition, and incubation times.
-
Run Positive Controls: Always include a positive control with a known concentration of the target analyte to verify that the assay is performing as expected.
Caption: Troubleshooting workflow for low signals or false negatives.
Cross-Reactivity Data
The following tables summarize the cross-reactivity of various compounds with immunoassays for sildenafil and tadalafil. Data for vardenafil immunoassays is limited in the public domain. Researchers should always consult the product insert for the specific kit being used.
Table 1: Cross-Reactivity of a Sildenafil Monoclonal Antibody
| Compound | % Cross-Reactivity |
| Sildenafil | 100 |
| Hydroxyhomo sildenafil | 82.81 |
| Vardenafil | 60.92 |
| Acetildenafil | 50.48 |
Data derived from a study using a specific mouse anti-sildenafil monoclonal antibody.
Table 2: Cross-Reactivity of a Broad-Specific Tadalafil Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity (Calculated) |
| Tadalafil | 16.1 | 100 |
| Aminotadalafil | 20.5 | 78.5 |
| Chloropretadalafil | 22.3 | 72.2 |
| N-octylnortadalafil | 25.1 | 64.1 |
| N-butyltadalafil | 28.4 | 56.7 |
| Nortadalafil | 29.5 | 54.6 |
IC50 values are from a study on a broad-specific antibody for tadalafil and its analogues.[2] Percent cross-reactivity was calculated using the formula mentioned in the FAQs.
Experimental Protocols
Below are detailed methodologies for performing competitive ELISAs for the detection of sildenafil and a general protocol that can be adapted for tadalafil and vardenafil.
Detailed Protocol: Competitive ELISA for Sildenafil
This protocol is adapted from a published method for the rapid determination of sildenafil.[1]
Materials:
-
High-binding 96-well microtiter plates
-
Sildenafil standard
-
Anti-sildenafil antibody
-
Sildenafil-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., 50 mM carbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL/well of anti-sildenafil antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of sildenafil standard or sample and 50 µL of sildenafil-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the sildenafil concentration. Determine the concentration of sildenafil in the samples by interpolating their absorbance values from the standard curve.
Caption: General workflow for a competitive ELISA.
Signaling Pathway of PDE5 Inhibitors
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] Understanding this pathway is crucial for interpreting experimental results and for the development of new therapeutic agents.
Caption: The NO/cGMP signaling pathway and the action of PDE5 inhibitors.
References
- 1. Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Carbodenafil in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of carbodenafil in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate assay for their specific needs, such as pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis.
Method Performance Comparison
The primary methods for the quantification of this compound and its analogs in biological fluids are based on liquid chromatography coupled with mass spectrometry, renowned for its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection offers a more accessible but less sensitive alternative.
| Parameter | LC-MS/MS | UPLC-MS/MS | HPLC-UV |
| Linearity Range | 2.00 to 1000 ng/mL[1] | 5 to 1,000 ng/mL | 10 to 1,000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[1] | 5 ng/mL | 10 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is low. | Not explicitly stated, but LLOQ is low. | 1 ng/mL[2] |
| Accuracy (% Bias) | Within ±15%[3] | -3.2% to within ±15%[4] | Not explicitly stated, but method was reliable.[2] |
| Precision (%RSD/CV) | Intra-day: <15%, Inter-day: <15%[5] | Intra-day: <8.4%, Inter-day: <8.4%[4] | Intra- and Inter-day: <5.3%[2] |
| Mean Recovery | 76.4% to 83.0%[1] | ~102% | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are representative protocols for the compared methods.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This method is considered the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and specificity.[1][6]
Sample Preparation: Liquid-Liquid Extraction[1][7]
-
To 200 µL of plasma, add an internal standard.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions[1]
-
Column: ACE, CN analytical column
-
Mobile Phase: 75% acetonitrile and 25% ammonium formate
-
Flow Rate: 0.5 mL/min
-
Run Time: 4.0 minutes
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for high selectivity.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
Sample Preparation: Protein Precipitation[4]
-
To 100 µL of plasma, add an internal standard.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject a portion of the supernatant directly into the UPLC-MS/MS system.
Chromatographic Conditions[4]
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.
-
Flow Rate: 0.7 mL/min
-
Run Time: 1 minute per sample.
Mass Spectrometric Detection
-
Ionization Mode: ESI positive.
-
Monitoring: MRM of precursor and product ions for the analyte and internal standard.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)
While less sensitive than MS methods, HPLC-UV can be a viable and more accessible alternative for quantification at higher concentrations.[2]
Sample Preparation
A similar liquid-liquid extraction or protein precipitation protocol as described for the LC-MS/MS method can be employed.
Chromatographic Conditions[2]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: UV absorbance at a wavelength where this compound exhibits maximum absorbance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a quantitative bioanalytical method.
Caption: Workflow for Bioanalytical Method Validation.
References
- 1. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 2. A reliable method to quantify sildenafil and its metabolite N-demethylsildenafil by HPLC in plasma of children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Cross-Validation of Analytical Platforms for the Quantification of Carbodenafil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of different analytical platforms for the detection and quantification of Carbodenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. As an analog of Sildenafil, this compound is sometimes illicitly included in dietary supplements.[1] The accurate and reliable quantification of this compound is crucial for regulatory purposes, quality control, and pharmacokinetic studies. This document outlines the performance of various analytical techniques, supported by experimental data from published studies, to assist researchers in selecting the most appropriate platform for their specific needs.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for this compound analysis is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and throughput. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and specificity, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) also present viable alternatives.[2][3]
Data Presentation: Performance Metrics
The following tables summarize the key performance metrics for the analysis of this compound and its analogs across different analytical platforms as reported in various studies.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | This compound & Desmethyl this compound[4] | 53 PDE-5i including this compound[2] | Desmethyl this compound[5] | 90 PDE-5is[6] |
| Linearity Range | 2.00 - 1000 ng/mL | - | - | - |
| Accuracy (% Recovery) | 83.0% (this compound), 76.4% (Desmethyl this compound) | 80 - 110% | - | - |
| Precision (%CV) | Within acceptable limits | < 15% (Repeatability) | - | - |
| LOD | - | 0.4 mg/kg | - | 25 - 85 ng/g or ng/mL |
| LOQ | 2.00 ng/mL | 1.2 mg/kg | 100 µg/L | < 50 ng/g or 30 ng/mL |
| Matrix | Human Plasma | Herbal Dietary Supplements | Postmortem Blood | Dietary Supplements |
Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Related PDE5-Inhibitors
| Parameter | Udenafil[7] | Carbamazepine[8][9] | Sildenafil, Vardenafil, Tadalafil[10] |
| Linearity Range | 5-35 µg/ml | 0.5-40 µg/ml | - |
| Accuracy (% Recovery) | 98.47% - 100.00% | 97.53% - 103.58% (Intra-day), 98.37% - 100.45% (Inter-day) | 93.0% - 103.3% |
| Precision (%RSD) | < 2.0 (Intra-day & Inter-day) | 1.06% - 3.7% (Intra-day), 0.53% - 2.75% (Inter-day) | 0.4% - 0.8% (Intra-day), 1.0% - 1.7% (Inter-day) |
| LOD | 0.102 µg/ml | - | 1.03 - 2.16 mg/L |
| LOQ | 0.308 µg/ml | 0.5 µg/ml | 3.42 - 7.21 mg/L |
| Matrix | Bulk and Tablet Dosage Form | Rabbit Plasma | Honey-Mixed Herbal Sachets |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for PDE-5 Inhibitors
| Parameter | General Performance for PDE-5i[2][3] |
| Key Consideration | Requires derivatization for volatile compounds. |
| Selectivity | High |
| Sensitivity | Good, but generally lower than LC-MS/MS. |
| Application | Can be used as a supplementary tool for structural elucidation.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound using various platforms, based on published methods for this compound and other PDE5 inhibitors.
LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from a study on the simultaneous estimation of this compound and its metabolite, Des-methyl this compound.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
HPLC-UV Method for PDE5 Inhibitors in Solid Dosage Forms
This protocol is a generalized procedure based on methods developed for other PDE5 inhibitors like Udenafil.[7]
-
Sample Preparation:
-
Weigh and finely powder a representative sample of the dosage form.
-
Dissolve a portion of the powder equivalent to a specific dose of the active ingredient in a suitable solvent (e.g., 0.1N HCl).[7]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate to a suitable concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[8][10]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by the UV absorption maximum of this compound (e.g., 291 nm for Udenafil).[7]
-
GC-MS Method for PDE-5 Inhibitors
This protocol outlines a general approach, as the analysis of PDE-5 inhibitors by GC-MS often requires a derivatization step to increase volatility and thermal stability.[3]
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent and dry the residue.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat to facilitate the reaction.
-
The derivatized sample is then ready for injection.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]
- 5. academic.oup.com [academic.oup.com]
- 6. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Carbodenafil vs. Tadalafil: A Comparative Pharmacological Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, and carbodenafil, a lesser-known analogue of sildenafil. Due to the limited availability of published pharmacological data for this compound, this comparison leverages data for sildenafil as a structural and functional analogue to provide a comprehensive overview. This approach is taken to fulfill the comparative aspect of this guide, and all instances where sildenafil data is used as a proxy for this compound are clearly indicated.
Mechanism of Action
Both tadalafil and this compound (acting as a sildenafil analogue) exert their pharmacological effects by selectively inhibiting the PDE5 enzyme. PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.
The signaling pathway begins with the release of nitric oxide (NO) in response to sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow to the corpus cavernosum, resulting in an erection. PDE5 terminates this process by hydrolyzing cGMP. By inhibiting PDE5, tadalafil and sildenafil (as a proxy for this compound) prevent the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.
Potency and Selectivity
The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Selectivity refers to the drug's ability to inhibit PDE5 over other PDE isoforms, which is crucial for minimizing off-target side effects.
Note: Specific IC50 and selectivity data for this compound are not available in published literature. The data for sildenafil is presented as an analogue.
| Parameter | Tadalafil | This compound (as Sildenafil Analogue) |
| PDE5 IC50 (nM) | 1.8 | 5.22 |
| Selectivity vs. PDE1 | >10,000-fold | ~80-fold |
| Selectivity vs. PDE6 | ~700-fold | ~10-fold |
| Selectivity vs. PDE11 | ~25-fold | >350-fold |
Data compiled from various sources.
Tadalafil exhibits high potency for PDE5 and demonstrates significant selectivity over other PDE isoforms, particularly PDE6, which is involved in vision. Sildenafil is also potent and selective for PDE5, though it shows less selectivity against PDE6 compared to tadalafil, which can lead to visual disturbances in some individuals. Tadalafil's lower selectivity for PDE11, an enzyme found in skeletal muscle, has been suggested as a potential cause of myalgia in some users.
Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which in turn influence its onset and duration of action.
Note: Pharmacokinetic data for this compound is not available. The data for sildenafil is presented as an analogue.
| Parameter | Tadalafil | This compound (as Sildenafil Analogue) |
| Bioavailability (%) | Not determined | ~40 |
| Time to Max. Concentration (Tmax) (hours) | 2 | 0.5 - 2 |
| Half-life (t1/2) (hours) | 17.5 | 3 - 5 |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 and CYP2C9 |
| Excretion | Feces (~61%), Urine (~36%) | Feces (~80%), Urine (~13%) |
Data compiled from various sources.
A key differentiator between tadalafil and sildenafil is their pharmacokinetic profiles. Tadalafil has a significantly longer half-life, which results in a longer duration of action, earning it the nickname "the weekend pill". Sildenafil has a more rapid onset of action but a shorter duration.
Experimental Protocols
Determination of IC50 Values
The potency of PDE5 inhibitors is determined through in vitro enzyme inhibition assays.
Methodology:
-
Enzyme Preparation: Recombinant human PDE5 is purified.
-
Inhibitor Preparation: A range of concentrations of the test compound (tadalafil or this compound) are prepared by serial dilution.
-
Assay: The PDE5 enzyme is incubated with the test compound at various concentrations in the presence of a radiolabeled substrate, typically [3H]-cGMP.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Product Separation: The radiolabeled product, [3H]-5'-GMP, is separated from the unreacted substrate, [3H]-cGMP, using techniques such as ion-exchange chromatography.
-
Quantification: The amount of [3H]-5'-GMP produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Selectivity Profiling
To determine the selectivity of an inhibitor, similar enzymatic assays are performed using a panel of other purified PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values for each isoform are determined and compared to the IC50 for PDE5 to calculate the selectivity ratio.
In Vivo Efficacy Studies
Animal models are used to assess the in vivo efficacy of PDE5 inhibitors.
Methodology (Rabbit Model):
-
Animal Model: Male New Zealand white rabbits are commonly used.
-
Anesthesia and Surgical Preparation: Rabbits are anesthetized, and the carotid artery and jugular vein are cannulated for blood pressure monitoring and drug administration, respectively. The penis is exposed, and a needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Drug Administration: The test compound is administered intravenously or orally.
-
Erectile Response Induction: The cavernous nerve is electrically stimulated to induce an erectile response.
-
Data Measurement: The maximal ICP and the area under the curve (AUC) of the ICP response are measured before and after drug administration.
-
Analysis: The potentiation of the erectile response by the drug is quantified by comparing the ICP and AUC values with and without the drug.
Summary and Conclusion
Tadalafil is a potent and highly selective PDE5 inhibitor with a long duration of action, making it a well-established therapeutic option. This compound, as an analogue of sildenafil, is expected to be a potent PDE5 inhibitor. Based on the data for sildenafil, this compound would likely have a shorter duration of action compared to tadalafil and potentially a different side-effect profile, particularly concerning visual disturbances due to lower selectivity against PDE6.
The lack of comprehensive pharmacological and toxicological data for this compound is a significant concern. Its presence as an undeclared ingredient in some supplements raises safety issues, as highlighted by reports of toxicity. Further research is imperative to fully characterize the pharmacological profile of this compound and to understand its potential risks and benefits. For drug development professionals, the distinct pharmacokinetic profile of tadalafil offers a clear example of how modifying this aspect of a drug can lead to a differentiated clinical profile within the same therapeutic class.
An In-Vivo Efficacy Comparison: The Established Therapeutic Vardenafil Versus the Unregulated Analogue Carbodenafil
A guide for researchers, scientists, and drug development professionals.
This comparison guide provides a detailed overview of the in-vivo efficacy of Vardenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, and Carbodenafil, a structurally related but unapproved analogue. While extensive clinical data support the efficacy and safety of Vardenafil for the treatment of erectile dysfunction (ED), this compound is primarily identified as an illicit adulterant in unregulated "herbal" supplements, lacking formal efficacy studies and posing significant health risks.
Mechanism of Action: PDE5 Inhibition
Both Vardenafil and this compound are believed to exert their effects through the inhibition of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2]
The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[1] Elevated cGMP leads to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood inflow and an erection.[2] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[1][2] It is important to note that these agents do not induce erections in the absence of sexual stimulation.[1]
References
Navigating the Nuances: A Comparative Analysis of Novel PDE5 Inhibitor Side-Effect Profiles
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the side-effect profiles of novel phosphodiesterase type 5 (PDE5) inhibitors is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the adverse event profiles of emerging PDE5 inhibitors—avanafil, lodenafil, mirodenafil, and udenafil—alongside the well-established first-generation agents: sildenafil, tadalafil, and vardenafil. The data presented is collated from a range of clinical trials and meta-analyses to support a data-driven understanding of their tolerability.
The advent of second-generation PDE5 inhibitors has been driven by the pursuit of enhanced selectivity and, consequently, a more favorable side-effect profile. The primary mechanism of action for all PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation. However, off-target inhibition of other PDE isoenzymes, such as PDE6 in the retina and PDE11 in skeletal muscle, is a key determinant of the adverse event landscape.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) associated with novel and established PDE5 inhibitors as reported in clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to variations in study design, patient populations, and dosage regimens.
Table 1: Side-Effect Profile of Novel PDE5 Inhibitors (Incidence in %)
| Adverse Event | Avanafil (100/200 mg) | Lodenafil Carbonate (80 mg) | Mirodenafil (100 mg) | Udenafil (100/200 mg) | Placebo |
| Headache | 5.9 - 10.2 | > placebo | 9.2 | ~10.5 | 1.4 |
| Flushing | 3.8 - 4.2 | > placebo | 15.8 | 10.5 - 12.5 | 0.0 |
| Dyspepsia | 0.3 - 1.4 | > placebo | Not frequently reported | Mild | 0.0 |
| Nasal Congestion / Rhinitis | 1.7 (Sinus Congestion) | > placebo | Not frequently reported | Mild | 0.0 |
| Visual Disturbances | None reported | > placebo | None reported | Blurred vision (less common) | Not applicable |
| Back Pain / Myalgia | <2 | Not frequently reported | Very rare | Mild (less common) | Not applicable |
Table 2: Side-Effect Profile of Established PDE5 Inhibitors (Incidence in %)
| Adverse Event | Sildenafil (100 mg) | Tadalafil (20 mg) | Vardenafil (20 mg) |
| Headache | 12.8 | 14.5 | 16 |
| Flushing | 10.4 | 4.1 | 12 |
| Dyspepsia | ~4.2 | ~4.2 | Not specified |
| Nasal Congestion / Rhinitis | Not specified | >1-10 | Not specified |
| Visual Disturbances | 1.9 | Not specified | <2 |
| Back Pain / Myalgia | Not specified | 6.5 / 5.7 | Not specified |
Signaling Pathways and Experimental Workflows
To contextualize the side-effect profiles, it is crucial to understand the underlying molecular mechanisms and the methodologies for their assessment.
Caption: PDE5 Signaling Pathway in Smooth Muscle Relaxation.
The diagram above illustrates the nitric oxide (NO)-cGMP pathway. Sexual stimulation leads to the release of NO, which activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), resulting in decreased intracellular calcium and smooth muscle relaxation. PDE5 enzymes hydrolyze cGMP to its inactive form, 5'-GMP. PDE5 inhibitors block this degradation, thereby enhancing the relaxation effect.
Caption: Workflow for Adverse Event Assessment in Clinical Trials.
This workflow outlines the systematic process of monitoring and evaluating adverse events in a clinical trial for a new PDE5 inhibitor. It begins with patient recruitment and randomization, followed by drug administration and multi-faceted data collection. Adverse events are then rigorously analyzed to establish the drug's safety profile.
Experimental Protocols
While specific, detailed protocols from individual clinical trials are often proprietary, the general methodology for assessing the side-effect profiles of PDE5 inhibitors follows a standardized approach as outlined below.
Assessment of Treatment-Emergent Adverse Events (TEAEs)
-
Objective: To systematically collect, document, and evaluate all adverse events (AEs) that occur during a clinical trial.
-
Methodology:
-
Patient Reporting: Participants are instructed to report any new or worsening symptoms to the clinical trial staff, regardless of whether they believe it is related to the study medication. This is often facilitated through patient diaries.
-
Investigator Assessment: At scheduled study visits, clinical investigators conduct systematic assessments for AEs. This includes open-ended questioning (e.g., "Have you had any health problems since your last visit?") and specific checklists for known side effects of the drug class.
-
Data Collection: All reported AEs are recorded on a standardized Case Report Form (CRF). The information captured includes:
-
A description of the event.
-
The onset, duration, and resolution of the event.
-
The severity of the event, typically graded on a scale (e.g., mild, moderate, severe).
-
The investigator's assessment of the relationship between the event and the study drug (e.g., related, possibly related, not related).
-
Any action taken in response to the event (e.g., dose modification, discontinuation of the drug).
-
-
Standardized Questionnaires: Validated questionnaires are often used to assess specific side effects. For example, the International Index of Erectile Function (IIEF) is a primary efficacy measure but also captures information relevant to sexual function-related side effects.
-
Physical Examinations and Laboratory Tests: Regular physical examinations, including vital signs, and laboratory tests (e.g., blood chemistry, urinalysis) are conducted to monitor for any physiological changes that may indicate an adverse drug reaction.
-
-
Data Analysis: The incidence of each TEAE is calculated for each treatment group (including placebo) and compared statistically. The data is often presented in tables summarizing the number and percentage of participants experiencing each adverse event.
Discussion and Conclusion
The development of novel PDE5 inhibitors has focused on improving selectivity to minimize off-target effects. Avanafil, for instance, exhibits high selectivity for PDE5 over other PDE isoenzymes, which is reflected in a lower reported incidence of visual disturbances and back pain/myalgia compared to some older agents. Mirodenafil and udenafil also demonstrate a favorable safety profile in clinical trials, with headache and flushing being the most commonly reported, and generally mild, adverse events. Lodenafil has also shown a satisfactory efficacy-safety profile, with common side effects including rhinitis, headache, and flushing.
Carbodenafil: An Uncharted Tool for PDE5 Research? A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is paramount for generating robust and reproducible data. This guide provides a comparative analysis of Carbodenafil, a lesser-known phosphodiesterase 5 (PDE5) inhibitor, against well-established research tools such as Sildenafil, Vardenafil, and Tadalafil. While this compound has been identified as a sildenafil analog, a critical lack of publicly available data on its potency and selectivity currently hinders its validation as a reliable tool compound for PDE5 research.
This guide summarizes the known pharmacological data for established PDE5 inhibitors, outlines the necessary experimental protocols to characterize and validate a novel inhibitor like this compound, and presents the key signaling pathways and experimental workflows in a visual format to aid in experimental design.
The PDE5 Signaling Pathway: A Visual Overview
The inhibition of phosphodiesterase 5 (PDE5) is a key therapeutic strategy for conditions such as erectile dysfunction and pulmonary hypertension. The pathway involves the nitric oxide (NO) mediated activation of soluble guanylate cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating the signal. PDE5 inhibitors block this hydrolysis, leading to an accumulation of cGMP and enhanced downstream effects.
Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway.
Comparative Analysis of PDE5 Inhibitors
Table 1: In Vitro Potency of Common PDE5 Inhibitors
| Compound | IC50 (nM) for PDE5 | Source |
| Sildenafil | 3.5 - 6.6 | [1][2] |
| Vardenafil | 0.7 | [1][2] |
| Tadalafil | 1.8 | [2] |
| This compound | Data not available |
IC50 (half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Table 2: In Vitro Selectivity Profile of Common PDE5 Inhibitors (IC50 in nM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE6 | PDE11 |
| Sildenafil | >280 | >1000 | >1000 | >1000 | 22 | >1000 |
| Vardenafil | 180 | >1000 | >1000 | >1000 | 11 | >1000 |
| Tadalafil | >10000 | >10000 | >10000 | >10000 | >10000 | 25 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Selectivity is critical for a tool compound to avoid off-target effects. The data represents the IC50 values against other major phosphodiesterase isoforms.
Experimental Protocols for Validation
To validate this compound as a tool compound for PDE5 research, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a validation.
In Vitro PDE Inhibition Assay
Objective: To determine the potency (IC50) and selectivity of this compound against a panel of human recombinant phosphodiesterase enzymes.
Materials:
-
Human recombinant PDE enzymes (PDE1-11)
-
This compound
-
Sildenafil, Vardenafil, Tadalafil (as controls)
-
[³H]-cGMP or fluorescently labeled cGMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation fluid and counter, or fluorescence plate reader
-
96-well microplates
Methodology:
-
Enzyme and Compound Preparation:
-
Reconstitute and dilute recombinant PDE enzymes in assay buffer to a concentration that yields a linear reaction rate.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the PDE enzyme.
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding the [³H]-cGMP substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
For radiolabeled assays, separate the product ([³H]-GMP) from the substrate using methods like anion-exchange chromatography or scintillation proximity assay.
-
For fluorescent assays, measure the change in fluorescence intensity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro characterization of a novel PDE5 inhibitor.
Caption: Workflow for in vitro validation of a PDE5 inhibitor.
Conclusion
This compound's structural similarity to sildenafil suggests it may act as a potent and selective PDE5 inhibitor. However, the current lack of published, peer-reviewed data on its pharmacological properties makes it an unvalidated tool for rigorous scientific research. For this compound to be considered a reliable tool compound, its potency and selectivity against all human phosphodiesterase isoforms must be thoroughly characterized and compared against established standards. The experimental protocols outlined in this guide provide a clear path for such a validation. Until this data becomes publicly available, researchers should exercise caution and rely on well-characterized inhibitors like sildenafil, vardenafil, and tadalafil for their PDE5 research.
References
Comparative Metabolic Pathways of Carbodenafil and Other PDE5 Inhibitors
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the metabolic pathways of Carbodenafil, an unapproved sildenafil analogue, and three commercially available phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. The information presented is based on available scientific literature and is intended to support research and drug development activities.
Executive Summary
This compound is structurally similar to sildenafil, and its metabolism is presumed to follow a similar pathway, primarily involving N-desmethylation. However, comprehensive data on the complete metabolic profile of this compound is scarce due to its status as an unapproved substance. In contrast, the metabolic pathways of sildenafil, tadalafil, and vardenafil have been extensively studied and are well-characterized. The primary route of metabolism for these approved PDE5 inhibitors is hepatic, mediated largely by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isoform.
Metabolic Pathways
The metabolic pathways of sildenafil, tadalafil, and vardenafil are primarily oxidative and occur in the liver. The key enzymes involved are from the cytochrome P450 family.
This compound
Direct and comprehensive studies detailing the metabolic pathways of this compound are limited. However, based on its structural similarity to sildenafil and toxicological reports, the primary metabolic pathway is believed to be N-desmethylation, leading to the formation of desmethyl this compound.[1][2] Further metabolism likely involves hydroxylation of this primary metabolite.[1][2]
Inferred Metabolic Pathway of this compound
References
Benchmarking Carbodenafil's Selectivity: A Comparative Guide for Researchers
A critical aspect in the development of novel phosphodiesterase (PDE) inhibitors is the characterization of their selectivity profile across the diverse PDE superfamily. This guide provides a framework for benchmarking the selectivity of Carbodenafil, a known phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of public data on this compound's specific activity against various PDE isoforms, this comparison utilizes data from well-characterized PDE5 inhibitors—sildenafil, vardenafil, and tadalafil—to establish a reference for selectivity.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, detailed methodologies for assessing inhibitor selectivity, and visual representations of key biological pathways and experimental workflows.
Comparative Selectivity of PDE5 Inhibitors
The inhibitory potency of a compound against different PDE isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor for its target isoform (e.g., PDE5) over other isoforms is determined by the ratio of IC50 values. For instance, a higher IC50 for PDE6 compared to PDE5 signifies greater selectivity for PDE5.
The following table summarizes the reported IC50 values for sildenafil, vardenafil, and tadalafil against a panel of human phosphodiesterase isoforms. This data serves as a benchmark for evaluating the potential selectivity of new chemical entities like this compound.
| Phosphodiesterase Isoform | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE1 | 280 | 180 | >10,000 |
| PDE2 | >10,000 | >1,000 | >10,000 |
| PDE3 | >10,000 | >1,000 | >10,000 |
| PDE4 | >10,000 | >1,000 | >10,000 |
| PDE5 | 3.5 - 6.6 | 0.7 | 1.8 - 5 |
| PDE6 | 22 - 39 | 11 | >10,000 |
| PDE11 | 7,400 | 9,300 | 200 |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for Determining PDE Inhibitor Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro assays used for this purpose.
Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay is a widely used, homogeneous, and high-throughput method for measuring enzyme activity and inhibition.
Principle:
SPA utilizes microbeads that are coated with a scintillant and a molecule that can bind to the product of the enzymatic reaction. A radiolabeled substrate is used in the assay. When the enzyme is active, it converts the radiolabeled substrate into a product that binds to the SPA beads. The proximity of the radiolabel to the scintillant on the bead results in the emission of light, which is detected by a scintillation counter. An inhibitor will prevent the formation of the product, leading to a decrease in the light signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the purified recombinant human PDE enzyme of interest in the reaction buffer.
-
Prepare a solution of the radiolabeled substrate (e.g., [3H]-cGMP) in the reaction buffer.
-
Prepare a slurry of the SPA beads (e.g., yttrium silicate beads) in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add the PDE enzyme solution to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding the SPA bead slurry.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Measure the light emission using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization assay is another homogeneous method suitable for high-throughput screening of enzyme inhibitors.
Principle:
This assay utilizes a fluorescently labeled substrate (tracer). When the tracer is in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is depolarized. When the enzyme hydrolyzes the tracer, the resulting smaller fluorescent molecule tumbles even more rapidly, leading to a greater depolarization of the emitted light. In a competitive binding format, a fluorescent ligand binds to an antibody. An inhibitor will compete with the fluorescent ligand for binding to the antibody, resulting in a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).
-
Prepare a solution of the purified recombinant human PDE enzyme.
-
Prepare a solution of a fluorescently labeled cGMP derivative (tracer).
-
For competitive assays, prepare a solution of a cGMP-specific antibody.
-
-
Assay Procedure:
-
In a black microplate, add the test compound at various concentrations.
-
Add the PDE enzyme solution.
-
Add the fluorescent tracer.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is measured.
-
Calculate the percentage of inhibition based on the change in mP values in the presence of the inhibitor compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Processes
Diagrams are essential tools for understanding complex biological and experimental systems. The following diagrams were generated using Graphviz (DOT language) to illustrate the cGMP signaling pathway, a typical experimental workflow, and the concept of inhibitor selectivity.
Caption: The cGMP signaling pathway, illustrating the role of PDE5 and the mechanism of this compound.
References
Safety Operating Guide
Proper Disposal of Carbodenafil: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Carbodenafil must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general best practices for pharmaceutical compounds with incomplete hazard profiles.
Given the limited publicly available data on the ecotoxicity and specific hazardous characteristics of this compound, a precautionary approach is mandatory. All this compound waste, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 5-(2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Cleanchem Laboratories LLP[1] |
| Molecular Formula | C24H32N6O3 | PubChem |
| Molecular Weight | 452.5 g/mol | PubChem |
| Acute Toxicity (Oral LD50) | No Data Available | Cleanchem Laboratories LLP[1] |
| Ecotoxicity | No Data Available | Cleanchem Laboratories LLP[1] |
| OSHA Hazard Class | Not classified as a "Hazardous Chemical" under 29 CFR 1910.1200 | Cleanchem Laboratories LLP[1] |
Note: The absence of data does not imply that the substance is harmless. The structural similarity to other pharmacologically active compounds warrants handling it as potentially hazardous. A fatal intoxication has been reported in a case involving a related analogue, desmethyl this compound, highlighting the potential for significant toxicity.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines for chemical waste.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all unused or expired pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, lab coats) in a designated, leak-proof hazardous waste container.
- The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a chemical constituent.
- Liquid Waste:
- Collect all solutions containing this compound in a separate, leak-proof, and chemically resistant hazardous waste container (e.g., a glass or polyethylene carboy).
- Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
- The container must be clearly labeled "Hazardous Waste" and specify all chemical components, including "this compound" and any solvents, with their approximate concentrations.
- Sharps Waste:
- Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also treated as hazardous waste.
2. Labeling and Storage:
- All hazardous waste containers must be kept closed at all times, except when adding waste.
- Store the waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and drains.
- Ensure all labels are legible and facing forward.
3. Request for Disposal:
- Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a pickup.
- Do not dispose of any this compound waste down the drain or in the regular trash.[1] This is a critical step to prevent environmental contamination.
4. Final Disposal Method:
- The recommended final disposal method for this compound is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[1]
- This destruction process will be managed by a licensed hazardous material disposal company contracted by your institution.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
Personal protective equipment for handling Carbodenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Carbodenafil, a substance requiring careful management in a laboratory setting. Adherence to these procedures is paramount to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required personal protective equipment.
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves. | Inspect gloves prior to use.[1] |
| Respiratory Protection | Particulate respirator. | NIOSH-approved N100 or CEN-approved FFP3[1] |
It is crucial to always inspect PPE for integrity before use and to wash hands thoroughly after handling the compound, even when gloves are worn.[1]
Emergency First-Aid Protocols
Immediate and appropriate first-aid response is critical in the event of an accidental exposure to this compound.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, keep them at rest in a comfortable position. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Procedural Guidance for Safe Handling
The following workflow illustrates the essential steps for safely handling this compound within a laboratory environment, from initial preparation to final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Hierarchy of Controls for Exposure Minimization
To effectively manage the risks associated with this compound, a hierarchical approach to control measures should be implemented. This strategy prioritizes the most effective control measures to eliminate or reduce hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
